Methyltetrazine-PEG8-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H49N5O10 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H49N5O10/c1-25-32-34-28(35-33-25)26-5-7-27(8-6-26)44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-31-29(36)45-30(2,3)4/h5-8H,9-24H2,1-4H3,(H,31,36) |
InChI Key |
SQMLBQLVYAJKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Methyltetrazine-PEG8-NH-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. Its modular structure provides a powerful tool for covalently linking molecules of interest with precision and control. This guide details the structure, properties, and common experimental protocols associated with this reagent.
Core Molecular Structure
The structure of this compound is composed of three distinct functional moieties: a Methyltetrazine group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. Each component serves a specific purpose, contributing to the linker's overall utility in bioorthogonal chemistry.
-
Methyltetrazine (MeTz): This is the bioorthogonal reactive group. Tetrazines are electron-poor dienes that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained, electron-rich dienophiles, such as trans-cyclooctene (TCO).[1] This "click chemistry" reaction is highly efficient and can be performed in complex biological media under mild, physiological conditions without the need for a catalyst.[1][2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1]
-
PEG8 Linker: This component is a hydrophilic spacer consisting of eight repeating ethylene glycol units. The PEG linker enhances the solubility of the entire molecule in aqueous buffers, a critical feature for biological applications.[2][4] Furthermore, it acts as a flexible, long-chain spacer that separates the conjugated molecules, which can help to minimize steric hindrance and preserve their biological activity. In complex molecules like antibody-drug conjugates (ADCs), PEG linkers improve pharmacokinetic properties by reducing aggregation and extending circulation time.[][6]
-
Boc-Protected Amine (NH-Boc): The terminus of the linker is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis that prevents the highly nucleophilic amine from participating in unwanted side reactions.[7][8][9][10] It is stable to basic conditions but can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine.[7][8][10] This allows for subsequent, controlled conjugation to a carboxyl group or other electrophilic sites on a target molecule.
Below is a diagram illustrating the logical relationship between these core components.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
Physical and chemical properties of Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Methyltetrazine-PEG8-NH-Boc, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. This document details the core characteristics of the molecule, experimental protocols for its use, and a visual representation of a typical experimental workflow.
Core Physical and Chemical Properties
This compound is a versatile molecule featuring a methyltetrazine moiety for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₅₆N₆O₁₁ |
| Molecular Weight | 724.85 g/mol |
| Purity | >95% (typically analyzed by HPLC) |
| Appearance | Red oil or solid |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | -20°C, desiccated, avoid light |
Chemical Reactivity and Stability
The primary chemical utility of this compound lies in its two distinct reactive functionalities:
-
Methyltetrazine Group : This moiety undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) and its derivatives.[1][2] This bioorthogonal reaction is notable for its fast kinetics, with second-order rate constants for methyltetrazines in the range of 1000 M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions without the need for a catalyst.[1][2] The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1]
-
Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be conjugated to various molecules, such as proteins, peptides, or drugs, through standard amine-reactive chemistries (e.g., reaction with NHS esters or carboxylic acids activated with coupling agents like EDC).[3][4]
Experimental Protocols
This section outlines key experimental methodologies related to the synthesis, purification, and application of this compound.
Plausible Synthetic Route
While a detailed, step-by-step synthesis is proprietary to commercial suppliers, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the coupling of a Boc-protected PEG8-amine derivative with an activated methyltetrazine species. The methyltetrazine moiety itself can be synthesized from acetonitrile and hydrazine.[5]
Purification and Characterization
High-Performance Liquid Chromatography (HPLC): Purification of this compound and its conjugates is typically achieved using reversed-phase HPLC (RP-HPLC).[][7]
-
Stationary Phase: C18 column
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV-Vis detector (tetrazine has a characteristic absorbance) and/or an evaporative light scattering detector (ELSD) for PEG-containing molecules.[][9]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the PEG backbone, the methyltetrazine ring, and the Boc protecting group would be expected. For example, the repeating ethylene oxide units of the PEG chain typically show a strong signal around 3.6 ppm in ¹H NMR.[10][11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[12]
Boc Deprotection Protocol
To deprotect the amine functionality, the following general protocol can be used:
-
Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[13]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[14]
Bioconjugation via iEDDA Reaction
The deprotected and functionalized Methyltetrazine-PEG8 linker can be conjugated to a TCO-modified molecule using the following general protocol:
-
Dissolve the TCO-containing molecule (e.g., a protein) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Add the methyltetrazine-functionalized molecule in a slight molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like SDS-PAGE or LC-MS.
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted components.[]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
The following diagram illustrates the application of this chemistry in a pre-targeted imaging workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetra PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. fulir.irb.hr [fulir.irb.hr]
A Technical Guide to the Aqueous Solubility of Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aqueous solubility of Methyltetrazine-PEG8-NH-Boc, a heterobifunctional linker commonly used in bioconjugation and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a comprehensive overview based on the principles of its constituent chemical moieties: the methyltetrazine group, the polyethylene glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. This document outlines the key factors influencing its solubility, a proposed experimental protocol for its determination, and a discussion of the expected behavior in various aqueous buffer systems.
Introduction to this compound
This compound is a valuable chemical tool employed in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO). The molecule consists of three key components that dictate its chemical properties and solubility:
-
Methyltetrazine: A highly reactive bioorthogonal functional group that enables rapid and specific conjugation. Tetrazine compounds themselves can exhibit hydrophobic characteristics.
-
PEG8 Spacer: An eight-unit polyethylene glycol chain. PEGylation is a well-established method to increase the hydrophilicity and aqueous solubility of molecules. The hydrophilic nature of the PEG chain is attributed to the ability of its ethylene oxide units to form hydrogen bonds with water molecules[1].
-
Boc-Protected Amine (NH-Boc): A terminal primary amine protected by a tert-butyloxycarbonyl group. The Boc group is notably hydrophobic and its presence can decrease the overall aqueous solubility of the molecule. This protecting group can be removed under acidic conditions to reveal the primary amine for subsequent conjugation.
The interplay of these three components determines the overall solubility profile of the molecule in aqueous media.
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers is not a fixed value but is influenced by several experimental conditions. Understanding these factors is critical for designing experiments and formulating this reagent for various applications.
Key Influencing Factors:
-
pH of the Buffer: The pH of the aqueous buffer can significantly impact the solubility. While the this compound molecule does not have readily ionizable groups that would be affected by pH in the typical biological range (pH 4-9), extreme pH values could potentially lead to the degradation of the molecule, which would in turn affect the measured solubility.
-
Buffer Composition and Ionic Strength: The type of buffer salts (e.g., phosphate, TRIS, HEPES) and their concentration can influence solubility. The "salting-in" or "salting-out" effect can occur, where different ions can either increase or decrease the solubility of a solute.
-
Temperature: Temperature generally has a direct relationship with solubility for most solid solutes in liquid solvents. For this compound, an increase in temperature is expected to lead to an increase in its aqueous solubility.
-
Presence of Organic Co-solvents: The addition of water-miscible organic solvents such as dimethylsulfoxide (DMSO) or ethanol can significantly increase the solubility of amphiphilic or hydrophobic compounds. In fact, supplier data for similar compounds often indicates solubility in organic solvents like DMSO, DCM, and DMF[2].
Below is a diagram illustrating the interplay of these factors.
Caption: Factors influencing the aqueous solubility of this compound.
Expected Solubility Profile and Data
For research purposes, it is crucial to experimentally determine the solubility in the specific buffer system being used. The following table provides a template for how such data should be structured and presented.
| Buffer System (e.g., PBS) | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |
| TRIS-Buffered Saline | 7.4 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |
| Acetate Buffer | 5.0 | 25 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |
| Phosphate-Buffered Saline | 7.4 | 37 | Data to be determined | Data to be determined | e.g., Clear solution, precipitation observed |
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved compound.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., PBS, TRIS, pH 7.4)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Calibrated UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Protocol Workflow Diagram:
Caption: Experimental workflow for determining aqueous solubility.
Step-by-Step Procedure:
-
Preparation of a Supersaturated Mixture:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be well above the expected solubility limit.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Place the tube in a thermomixer or incubator shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 hours, with continuous shaking to ensure the solution becomes fully saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid material.
-
-
Isolation of the Saturated Supernatant:
-
Carefully pipette the clear supernatant into a new, clean microcentrifuge tube, being cautious not to disturb the pellet.
-
-
Removal of Residual Solids:
-
To ensure no fine, suspended particles are present, pass the supernatant through a 0.22 µm syringe filter into a fresh tube. This step is critical for accurate quantification.
-
-
Quantification of Dissolved Compound:
-
Using UV-Vis Spectrophotometry:
-
If the compound has a distinct absorbance peak, create a standard curve using known concentrations of this compound in the same buffer.
-
Measure the absorbance of the filtered supernatant and determine the concentration from the standard curve. This may require appropriate dilution to fall within the linear range of the standard curve.
-
-
Using High-Performance Liquid Chromatography (HPLC):
-
HPLC is a more accurate method. Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column).
-
Generate a standard curve by injecting known concentrations of the compound.
-
Inject the filtered supernatant and determine the concentration by comparing the peak area to the standard curve.
-
-
Conclusion
The aqueous solubility of this compound is a critical parameter for its effective use in bioconjugation and drug development. While the PEG8 spacer enhances its hydrophilicity, the methyltetrazine and Boc groups introduce hydrophobic characteristics that likely result in moderate solubility in purely aqueous systems. The solubility is highly dependent on the specific conditions of the buffer, including its pH, composition, and temperature. For applications requiring high concentrations, the use of organic co-solvents is advisable. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in their specific aqueous buffers, ensuring reproducible and successful experimental outcomes.
References
Stability of Methyltetrazine-PEG8-NH-Boc at different pH values
An In-Depth Technical Guide to the pH Stability of Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected pH stability of the bifunctional linker this compound. Due to the absence of specific published stability data for this exact molecule, this guide synthesizes information based on the known chemical properties of its constituent functional groups: the methyltetrazine moiety, the polyethylene glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc)-protected amine.
Expected Stability Profile
The overall stability of this compound at a given pH is determined by the lability of its most sensitive component under those conditions. The PEG8 linker itself is generally stable across a wide pH range and is not considered the primary point of degradation in acidic or basic aqueous solutions. The stability profile is therefore primarily dictated by the methyltetrazine ring and the Boc-protecting group.
-
Methyltetrazine Moiety: The methyltetrazine core is known for its enhanced stability compared to unsubstituted tetrazines, particularly in aqueous buffers. The electron-donating nature of the methyl group helps to stabilize the aromatic ring system. It is expected to be stable in the neutral to moderately basic pH range (pH 6-9), which is typical for bioconjugation reactions. While some highly substituted tetrazines can show degradation under strongly basic conditions (pH > 10), methyltetrazine is generally considered robust.
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines. It is characteristically stable to basic and nucleophilic conditions. However, it is designed to be labile under acidic conditions.[][2][3][4][5] Cleavage of the Boc group occurs readily at low pH (typically pH < 4), exposing the free amine.
Based on these characteristics, an expected stability profile for this compound across different pH ranges is summarized below.
Data Presentation
Table 1: Expected pH Stability of this compound
| pH Range | Condition | Expected Stability of Methyltetrazine Core | Expected Stability of Boc Group | Overall Molecular Stability | Primary Degradation Pathway |
| < 4 | Acidic | Generally Stable | Labile | Unstable | Acid-catalyzed hydrolysis of the Boc group to yield the free amine. |
| 4 - 6 | Weakly Acidic | Stable | Potentially slow hydrolysis | Mostly Stable to Moderately Stable | Slow acid-catalyzed removal of the Boc group may occur over extended periods. |
| 6 - 9 | Neutral to Moderately Basic | Stable | Stable | Stable | Minimal to no degradation expected. Optimal range for storage and use. |
| > 9 | Basic | Stable to Moderately Stable | Stable | Stable to Moderately Stable | Potential for slow degradation of the tetrazine ring at very high pH (e.g., pH > 11) over time. |
Experimental Protocols
To empirically determine the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be employed.[6][7][8] This involves incubating the compound in buffers of varying pH over a time course and quantifying the amount of intact compound remaining.
Protocol: pH-Dependent Stability Assessment via RP-HPLC
1. Objective: To determine the rate of degradation of this compound at various pH values (e.g., 2, 4, 5.5, 7.4, 9, 11) at a controlled temperature (e.g., 37°C).
2. Materials:
-
This compound
-
Buffer solutions:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.0: 100 mM Acetate Buffer
-
pH 5.5: 100 mM MES Buffer
-
pH 7.4: 100 mM Phosphate Buffered Saline (PBS)
-
pH 9.0: 100 mM Borate Buffer
-
pH 11.0: 100 mM Carbonate-Bicarbonate Buffer
-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase)
-
Reverse-phase HPLC system with a UV detector (e.g., C18 column)
-
Constant temperature incubator (e.g., 37°C)
3. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
4. Sample Preparation and Incubation:
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL. Ensure the initial organic solvent concentration is low (<1%) to not affect the buffer pH.
-
Prepare a "time zero" (T=0) sample by immediately quenching a small aliquot of the reaction mixture with an equal volume of mobile phase A and placing it in the HPLC autosampler at 4°C.
-
Incubate the remaining reaction mixtures at 37°C.
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from each pH solution, quench as described for the T=0 sample, and store at 4°C until analysis.
5. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength corresponding to the tetrazine chromophore (e.g., ~310 nm and/or ~520 nm).
-
Injection Volume: 10 µL
6. Data Analysis:
-
Integrate the peak area of the intact this compound at each time point for each pH condition.
-
Normalize the peak area at each time point to the peak area at T=0 for that condition.
-
Plot the percentage of intact compound remaining versus time for each pH.
-
Calculate the half-life (t½) at each pH where significant degradation is observed.
Mandatory Visualizations
Diagram 1: Experimental Workflow for pH Stability Testing
Caption: Workflow for assessing the pH stability of this compound.
Diagram 2: Logical Relationship of Component Stability
Caption: pH effects on the stability of individual components of the linker.
References
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Methyltetrazine-PEG8-NH-Boc Reaction with TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical ligation between Methyltetrazine-PEG8-NH-Boc and trans-cyclooctene (TCO). This reaction, a cornerstone of bioorthogonal chemistry, is prized for its exceptional speed, specificity, and biocompatibility, making it an invaluable tool in chemical biology, drug delivery, and molecular imaging.
Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Cycloaddition
The conjugation of a methyltetrazine moiety with a TCO derivative proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3][4][5][6] This catalyst-free "click chemistry" reaction is characterized by its rapid kinetics and high selectivity, even in complex biological environments.[1][7][8]
The reaction mechanism can be broken down into two key steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile) to form an unstable tricyclic intermediate.[5]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[1][3][5]
The release of N₂, the sole byproduct, drives the reaction to completion.[3] The reaction can be monitored by observing the disappearance of the characteristic pinkish/red color of the tetrazine and the quenching of its absorbance between 510 and 550 nm.[3]
The "this compound" molecule features several key components:
-
Methyltetrazine: The reactive "engine" of the molecule. The methyl group provides a balance of high stability in aqueous media and rapid reaction kinetics.[1][9]
-
PEG8: The polyethylene glycol spacer enhances aqueous solubility and minimizes steric hindrance, which is particularly beneficial when conjugating large biomolecules like proteins.[1][8]
-
NH-Boc: This represents a Boc-protected amine group. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. For the amine to be used in subsequent conjugations, the Boc group would first need to be removed under acidic conditions. The primary focus of the reaction with TCO, however, is the methyltetrazine moiety.
Below is a diagram illustrating the reaction pathway:
Quantitative Reaction Data
The reaction between methyltetrazines and TCO is renowned for its exceptional speed. The table below summarizes key quantitative data for this class of reactions.
| Parameter | Value | Notes |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal and catalyst-free.[1][2] |
| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ | Varies with tetrazine substituents and solvent.[1] Methyl-substituted tetrazines are generally in the range of ~1,000 M⁻¹s⁻¹.[9] Some sources report rates up to 10⁶ M⁻¹s⁻¹.[2][3][4][10] |
| Reaction Environment | Aqueous buffers (e.g., PBS), organic solvents, cell media | Tolerates a wide range of functional groups and conditions.[1][7] |
| Optimal pH | 6 - 9 | Compatible with physiological conditions.[3] |
| Temperature | Room temperature (can be performed at 4°C, 25°C, or 37°C) | Reaction is rapid even at lower temperatures.[9] |
| Byproducts | Nitrogen gas (N₂) | The only byproduct, making purification simpler.[1][3] |
Experimental Protocols
Below are generalized experimental protocols for the conjugation of a methyltetrazine-containing molecule to a TCO-modified biomolecule, such as a protein.
-
This compound (or a deprotected/activated derivative)
-
TCO-functionalized protein (or other molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Reagent (optional): A small molecule with a TCO or tetrazine group to consume any excess reagent.
-
Analytical Instrumentation: UV-Vis spectrophotometer, SDS-PAGE, mass spectrometry, or HPLC for characterization.
This protocol outlines a typical workflow for labeling a TCO-modified protein with a methyltetrazine reagent.
Detailed Steps:
-
Preparation of Reactants:
-
Ligation Reaction:
-
Add the methyltetrazine solution to the TCO-protein solution. A slight molar excess of the tetrazine reagent (e.g., 1.05 to 1.5 equivalents) is often recommended to ensure complete labeling of the protein.[8]
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[8] For applications in living cells, incubation can be performed at 37°C.[9]
-
-
Purification:
-
Remove excess, unreacted methyltetrazine reagent and byproducts using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) is a common and effective technique.[3]
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product. Techniques such as SDS-PAGE will show a shift in the molecular weight of the protein. Mass spectrometry can be used to determine the exact mass of the conjugate, and UV-Vis spectroscopy can confirm the consumption of the tetrazine.
-
This robust and efficient ligation strategy provides a powerful method for the precise chemical modification of biomolecules, enabling advancements across the landscape of scientific research and therapeutic development.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. atto-tec.com [atto-tec.com]
- 10. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc Protecting Group Cleavage for Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deprotection of Methyltetrazine-PEG8-NH-Boc to yield Methyltetrazine-PEG8-Amine. The primary focus is on the widely accepted and effective method of acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This document outlines the underlying chemical principles, detailed experimental protocols, and critical considerations for ensuring the integrity of the methyltetrazine and polyethylene glycol (PEG) moieties.
Introduction
This compound is a heterobifunctional linker of significant interest in bioconjugation and drug delivery. The methyltetrazine group enables rapid and specific bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (TCO), while the Boc-protected amine provides a latent reactive handle for conjugation to other molecules.[1][] The final and critical step in rendering this linker active for amine-based conjugations is the efficient and clean removal of the Boc protecting group.
The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[3][4] The selection of the appropriate acidic reagent and reaction conditions is paramount to ensure high-yield cleavage of the Boc group without inducing degradation of the other functional components of the molecule, namely the methyltetrazine ring and the PEG spacer.
Stability Considerations
A primary concern during the acidic deprotection of this compound is the stability of the methyltetrazine and PEG components.
-
Methyltetrazine Moiety: The methyltetrazine core is generally stable under acidic conditions commonly used for Boc deprotection. Evidence from solid-phase peptide synthesis, where trifluoroacetic acid is routinely used for the cleavage of side-chain protecting groups, demonstrates the compatibility of the tetrazine ring with acidic environments.[5]
-
Polyethylene Glycol (PEG) Spacer: The PEG8 linker is also robust and stable under standard Boc deprotection protocols. PEG linkers are widely employed in peptide and bioconjugate chemistry and are designed to withstand common synthetic transformations, including TFA-mediated cleavage.
Boc Deprotection: Mechanism and Conditions
The cleavage of the Boc group proceeds via an acid-catalyzed hydrolysis of the carbamate.[4] The reaction is initiated by protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4]
The most common and effective method for the deprotection of Boc-protected amines is the use of trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[3] The resulting amine is typically isolated as its trifluoroacetate salt. The availability of "Methyltetrazine-PEG8-amine TFA salt" from commercial suppliers strongly indicates that TFA is a standard and appropriate reagent for the deprotection of the Boc-protected precursor.[1][6][7]
General Experimental Protocol
The following is a generalized protocol for the Boc deprotection of this compound based on standard procedures for similar compounds.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration ranges from 0.1 to 0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). A common reagent composition is a 25% to 50% solution of TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 2 to 12 hours.[3]
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent multiple times.
-
The final product, Methyltetrazine-PEG8-Amine, will be obtained as a trifluoroacetate (TFA) salt.[1] The crude product can be used directly for subsequent reactions or purified further if necessary.
Purification (Optional):
If further purification is required, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used as the mobile phase.
Quantitative Data Summary
While a specific peer-reviewed publication detailing the precise yield for the deprotection of this compound was not identified, the general efficiency of TFA-mediated Boc deprotection is very high, often quantitative. The purity of the commercially available Methyltetrazine-PEG8-amine TFA salt is typically greater than 90%.[1]
| Parameter | Value/Condition | Source |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [3][4] |
| TFA Concentration | 25% - 50% (v/v) | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 2 - 12 hours | [3] |
| Typical Purity | >90% | [1] |
| Isolated Form | Trifluoroacetate (TFA) salt | [1][6][7] |
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The cleavage of the Boc protecting group from this compound is a straightforward and high-yielding reaction when conducted under standard acidic conditions using trifluoroacetic acid in dichloromethane. The methyltetrazine and PEG components of the molecule are stable under these conditions, ensuring the integrity of the final product. The resulting Methyltetrazine-PEG8-Amine is typically isolated as a TFA salt and can be used directly in subsequent bioconjugation reactions. Careful execution of the experimental protocol and, if necessary, purification by RP-HPLC will provide a high-purity product suitable for demanding applications in research and drug development.
References
- 1. Methyltetrazine-PEG8-amine TFA salt - Ruixibiotech [ruixibiotech.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine | BroadPharm [broadpharm.com]
- 7. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
Spectroscopic and Characterization Guide: Methyltetrazine-PEG8-NH-Boc
Chemical Structure and Properties
-
IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-((6-methyl-1,2,4,5-tetrazin-3-yl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
-
Molecular Formula: C₃₄H₅₆N₆O₁₁
-
Molecular Weight: 724.85 g/mol
-
CAS Number: 2143968-21-0
Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the molecular weight and purity of Methyltetrazine-PEG8-NH-Boc. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Table 1: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z |
| [M+H]⁺ | 725.4138 |
| [M+Na]⁺ | 747.3957 |
| [M+K]⁺ | 763.3697 |
| [M+NH₄]⁺ | 742.4404 |
| [M-Boc+H]⁺ | 625.3611 |
M refers to the neutral molecule C₃₄H₅₆N₆O₁₁.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and purity of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
-
Instrument Setup (Positive Ion Mode ESI):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Mass Range: 100 - 1500 m/z
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode. For increased confidence, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peaks corresponding to the expected ion species (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the measured m/z values to the calculated values to confirm the identity of the compound. The mass accuracy should be within 5 ppm for HRMS.
-
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical structure of this compound. ¹H NMR will confirm the presence of key functional groups and the PEG chain, while ¹³C NMR will provide information on the carbon framework.
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.44 | s | 9H |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 | m | 32H |
| -CH₂-NH-Boc | ~3.35 | t | 2H |
| Tetrazine-CH₃ | ~3.05 | s | 3H |
| Tetrazine-CH₂-O- | ~4.70 | s | 2H |
| Aromatic protons (if present on linker) | 7.0 - 8.5 | m | - |
| NH-Boc | ~5.0 (broad) | s | 1H |
Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Tune and shim the spectrometer to the prepared sample.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule based on expected values and coupling patterns.
-
Visualized Workflows and Molecular Structure
The following diagrams illustrate the experimental workflows for the characterization of this compound and the logical relationship of its components.
Caption: Mass Spectrometry Workflow
Caption: NMR Spectroscopy Workflow
Caption: Functional Components of the Molecule
The Pivotal Role of the PEG8 Linker in Methyltetrazine-PEG8-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Methyltetrazine-PEG8-NH-Boc molecule, with a specific focus on the integral role of the polyethylene glycol (PEG) linker. This molecule is a heterobifunctional reagent widely used in bioconjugation, drug delivery, and molecular imaging. Its utility stems from the distinct functionalities of its three core components: the bioorthogonal methyltetrazine group, the amine--protecting tert-butyloxycarbonyl (Boc) group, and the central PEG8 spacer.
Molecular Composition and Functional Roles
This compound is strategically designed for multi-step bioconjugation strategies. Each component serves a specific and critical purpose:
-
Methyltetrazine: This moiety is the bioorthogonal reactive group. It participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for biological systems. The methyl group on the tetrazine ring enhances its stability.
-
Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used protecting group for the primary amine.[1] It is stable under many synthetic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the reactive amine.[1] This allows for a controlled, sequential conjugation strategy where the amine can be coupled to a molecule of interest after the Boc group is removed.
-
PEG8 Linker: The central PEG8 linker consists of eight repeating ethylene glycol units. This hydrophilic spacer is crucial for modulating the overall physicochemical properties of the molecule and any subsequent bioconjugate.
The Multifaceted Role of the PEG8 Linker
The PEG8 linker is not merely a spacer; it is a critical determinant of the functionality and efficacy of this compound in various applications. Its primary roles include:
-
Enhanced Hydrophilicity and Solubility: The PEG8 linker significantly increases the aqueous solubility of the molecule.[2][3] This is particularly advantageous when conjugating hydrophobic drugs or probes, preventing aggregation and facilitating reactions in physiological buffers.[2]
-
Improved Pharmacokinetics: In the context of drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), PEG linkers are known to improve the pharmacokinetic profile of the conjugate.[4] They can increase the circulation half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules.
-
Steric Hindrance Management: The length of the PEG linker provides spatial separation between the conjugated biomolecule and the methyltetrazine moiety. This can minimize steric hindrance, ensuring that both the biomolecule's activity (e.g., an antibody's binding affinity) and the tetrazine's reactivity with TCO are not compromised.[5][6]
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker helps to minimize non-specific binding of the conjugate to surfaces and other proteins, which is crucial for improving the signal-to-noise ratio in imaging applications and reducing off-target effects in drug delivery.
Physicochemical Properties of Methyltetrazine-PEG8 Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyltetrazine-NHCO-PEG8-NHBoc | C34H56N6O11 | 724.85 | 2143968-21-0[7] |
| Methyltetrazine-amino-PEG8-amine | C29H48N6O9 | 624.73 | 2143958-58-9[] |
Experimental Protocols
The use of this compound typically involves a two-stage conjugation process. The following protocols are generalized and should be optimized for specific applications.
Boc Deprotection to Expose the Primary Amine
Objective: To remove the Boc protecting group and generate the reactive primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the deprotected Methyltetrazine-PEG8-Amine.
Conjugation of Methyltetrazine-PEG8-Amine to a Carboxyl-Containing Biomolecule via EDC/NHS Chemistry
Objective: To couple the exposed amine of the linker to a carboxylic acid group on a biomolecule (e.g., a protein) to form a stable amide bond.
Materials:
-
Deprotected Methyltetrazine-PEG8-Amine
-
Biomolecule with available carboxyl groups (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the carboxyl-containing biomolecule in Activation Buffer.
-
Add EDC and Sulfo-NHS to the biomolecule solution. A molar excess of EDC and Sulfo-NHS over the biomolecule is typically used.[9][10]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column.
-
Immediately add the deprotected Methyltetrazine-PEG8-Amine to the activated biomolecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters.
-
Purify the resulting Methyltetrazine-PEG8-biomolecule conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.
Bioorthogonal Ligation with a TCO-Modified Molecule (Click Chemistry)
Objective: To react the methyltetrazine-functionalized biomolecule with a TCO-modified molecule.
Materials:
-
Purified Methyltetrazine-PEG8-biomolecule conjugate
-
TCO-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the Methyltetrazine-PEG8-biomolecule conjugate and the TCO-modified molecule in the reaction buffer.
-
Mix the two solutions. A slight molar excess (1.5-2 fold) of one component may be used to ensure complete reaction of the other.
-
The reaction proceeds rapidly at room temperature. Incubation for 1-2 hours is typically sufficient.
-
The final conjugate can be purified if necessary, depending on the downstream application.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
Conclusion
The PEG8 linker in this compound is a critical component that extends far beyond simple molecular spacing. It imparts favorable physicochemical properties, including enhanced solubility and stability, which are essential for robust and reproducible bioconjugation in aqueous environments. For in vivo applications, the PEG8 linker contributes to improved pharmacokinetics and reduced immunogenicity, making it an indispensable tool for the development of advanced therapeutics and diagnostics. The strategic inclusion of this linker, in concert with the bioorthogonal reactivity of methyltetrazine and the controlled deprotection of the Boc-amine, provides researchers with a versatile and powerful reagent for sophisticated biomolecular engineering.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Bot Detection [iris-biotech.de]
- 3. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. precisepeg.com [precisepeg.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
An In-depth Technical Guide to the Bioorthogonal Reactivity of the Methyltetrazine Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioorthogonal reactivity of the methyltetrazine group, a cornerstone of modern chemical biology and targeted therapeutic strategies. Detailing its reaction kinetics, stability, and applications, this document serves as a technical resource for professionals engaged in bioconjugation, cellular imaging, and the development of novel drug delivery systems.
Core Principles of Methyltetrazine Bioorthogonal Chemistry
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of endogenous biomolecules. Among the most prominent of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene or alkyne.[1][2]
The methyltetrazine group, in particular, has emerged as a workhorse in this domain due to its favorable balance of rapid reaction kinetics and physiological stability.[3] The electron-donating methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, making it more suitable for in vivo applications where prolonged stability is crucial.[3]
The iEDDA reaction involving methyltetrazine is characterized by its exceptionally fast kinetics, proceeding efficiently at low concentrations without the need for a catalyst.[1][4] The reaction is highly specific and forms a stable covalent bond with its dienophile partner, typically a trans-cyclooctene (TCO) or bicyclononyne (BCN) derivative.[4][5] This reaction releases dinitrogen gas as the sole byproduct, rendering the process irreversible and traceless in terms of reactive intermediates.[4]
Quantitative Analysis of Reaction Kinetics and Stability
The efficacy of a bioorthogonal reaction is critically dependent on its rate and the stability of the reacting partners under physiological conditions. The following tables summarize key quantitative data for the reactivity of methyltetrazine with common dienophiles and its stability in biological media.
Table 1: Second-Order Rate Constants for Methyltetrazine Reactions
| Dienophile | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| trans-Cyclooctene (TCO) | PBS, 37°C | ~26,000 | [3] |
| Bicyclononyne (BCN) | Methanol | ~3.6 - 118 (depending on substituents) | [5] |
| Norbornene | Methanol | ~8.5 x 10⁻³ (for diphenyltetrazine) | [5] |
| (E)-cyclooct-4-enol | 70% DMF, 30% PBS, pH 7.4, RT | Varies with tetrazine substituent | [5] |
Table 2: Stability of Methyltetrazine Derivatives
| Derivative | Conditions | Half-life (t₁/₂) | Reference(s) |
| Methyl-terminated tetrazine | Aqueous deuterated solutions (D₂O/[D₆]DMSO, 4:1) | More resistant to decomposition compared to hydrogen-terminated tetrazines | [5] |
| tert-Butyl substituted tetrazine | Biologically relevant media | Significantly more stable than hydrogen- and methyl-terminated tetrazines | [5] |
| Triazolyl-tetrazine | DMEM containing 10% FBS at 37 °C | Good stability against metabolic decomposition | [3] |
Experimental Protocols
This section provides detailed methodologies for key applications of methyltetrazine bioorthogonal chemistry.
Protein Labeling with Methyltetrazine-NHS Ester
This protocol describes the labeling of a protein with a methyltetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative for subsequent conjugation with a TCO-functionalized molecule.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Methyltetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Spin desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Prepare the protein solution in an amine-free buffer at a concentration of 1-5 mg/mL using a spin desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the Methyltetrazine-PEG-NHS ester solution to the protein sample. The exact molar excess will depend on the protein concentration (use a 10-fold excess for ≥ 5 mg/mL and a 20- to 50-fold excess for < 5 mg/mL).[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.[6]
-
Purification: Remove the excess, unreacted methyltetrazine reagent using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4] The resulting methyltetrazine-labeled protein is now ready for conjugation with a TCO-modified molecule.
Live-Cell Imaging using Methyltetrazine-Fluorophore Conjugates
This protocol outlines a general procedure for imaging cellular targets labeled with a methyltetrazine-fluorophore conjugate that reacts with a TCO-modified biomolecule within living cells.
Materials:
-
Cells expressing the TCO-labeled target of interest
-
Cell culture medium (consider using a phenol red-free medium like FluoroBrite™ DMEM to reduce background fluorescence)
-
Methyltetrazine-fluorophore conjugate
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution - HBSS)
-
Confocal microscope with appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Preparation: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency. Ensure the cells are healthy and in their optimal growth conditions.[7][8]
-
Labeling:
-
Prepare a stock solution of the methyltetrazine-fluorophore conjugate in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, but should be optimized for each cell type and probe).
-
Remove the existing culture medium from the cells and add the medium containing the methyltetrazine-fluorophore conjugate.
-
-
Incubation: Incubate the cells for a specified period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the rate of cellular uptake and reaction kinetics.[9]
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells 2-3 times with pre-warmed live-cell imaging solution.[10]
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a confocal microscope. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.[7][8]
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Pre-targeted PET Imaging Workflow
This protocol describes a pre-targeting strategy for Positron Emission Tomography (PET) imaging, where a TCO-modified targeting agent (e.g., an antibody) is administered first, followed by a radiolabeled methyltetrazine probe.
Materials:
-
TCO-modified targeting agent (e.g., antibody-TCO conjugate)
-
Radiolabeled methyltetrazine probe (e.g., ¹⁸F-methyltetrazine)
-
Animal model with the target of interest (e.g., tumor-bearing mouse)
-
PET scanner
Procedure:
-
Step 1: Administration of Targeting Agent:
-
Administer the TCO-modified targeting agent to the animal model via intravenous injection.
-
Allow a sufficient circulation time (e.g., 24-72 hours) for the targeting agent to accumulate at the target site (e.g., tumor) and for the unbound agent to clear from the bloodstream.[11][12] This "pre-targeting" interval is crucial for achieving high target-to-background signal ratios.
-
-
Step 2: Administration of Radiolabeled Probe:
-
Step 3: In Vivo Click Reaction and Imaging:
-
The radiolabeled methyltetrazine probe will rapidly react with the TCO-modified targeting agent accumulated at the target site via the iEDDA cycloaddition.[11]
-
Allow a short period for the unbound radiolabeled probe to clear from circulation (typically 1-4 hours).[14]
-
Perform PET imaging to visualize the distribution of the radiolabeled conjugate, which will be concentrated at the target site.[13][15]
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and a relevant signaling pathway where methyltetrazine bioorthogonal chemistry can be applied.
Caption: Workflow for protein labeling with a methyltetrazine-NHS ester.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utupub.fi [utupub.fi]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development, particularly in the field of Antibody-Drug Conjugates (ADCs). The use of bioorthogonal chemistry, such as the reaction between methyltetrazine and trans-cyclooctene (TCO), provides a robust method for conjugating payloads to antibodies with high specificity and efficiency.[] This document provides a detailed protocol for the labeling of a monoclonal antibody with the heterobifunctional linker, Methyltetrazine-PEG8-NH-Boc.
This linker features a Boc-protected amine, which, after deprotection, can be covalently attached to the antibody's carboxylic acid residues (e.g., on aspartic or glutamic acid) via carbodiimide chemistry. The exposed methyltetrazine moiety is then available for a rapid and specific "click" reaction with a TCO-modified molecule of interest, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.[]
Data Summary
The following table summarizes typical quantitative data expected from the antibody labeling protocol described below. Actual results will vary depending on the specific antibody and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination |
| Antibody Concentration (Post-Purification) | 1-5 mg/mL | UV-Vis Spectroscopy (A280) |
| Degree of Labeling (DOL) | 2 - 8 linkers/antibody | UV-Vis Spectroscopy / Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Purity of Labeled Antibody | > 95% | SDS-PAGE / Size Exclusion Chromatography (SEC) |
| Labeling Efficiency | 30 - 60% | Calculated from DOL and initial linker concentration |
Experimental Protocols
This protocol is divided into four main stages:
-
Preparation of Antibody and Reagents: Initial steps to ensure the antibody and all solutions are ready for conjugation.
-
Two-Step Labeling of Antibody with Methyltetrazine-PEG8-Amine: This involves the deprotection of the Boc group followed by the conjugation of the resulting amine to the antibody.
-
Purification of the Labeled Antibody: Removal of excess reagents to obtain a pure antibody-linker conjugate.
-
Characterization of the Labeled Antibody: Determination of the concentration and the degree of labeling.
Preparation of Antibody and Reagents
-
Antibody Buffer Exchange:
-
It is crucial to remove any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution as they will compete with the conjugation reaction.
-
Perform buffer exchange into an amine-free buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 6.0.
-
Use a suitable method for buffer exchange, such as dialysis, centrifugal filtration units (e.g., Amicon® Ultra), or desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to 2-5 mg/mL in MES buffer.
-
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
EDC stock: 10 mg/mL in ultrapure water.
-
NHS stock: 10 mg/mL in ultrapure water or DMF.
-
Sulfo-NHS stock: 10 mg/mL in ultrapure water.
-
-
Two-Step Labeling of Antibody with Methyltetrazine-PEG8-Amine
This protocol involves the deprotection of the Boc group followed by the EDC/NHS-mediated conjugation of the resulting amine to the antibody's carboxyl groups.
Step 1: Boc Deprotection of this compound
-
To the 10 mM stock solution of this compound in DMF/DMSO, add an equal volume of 2 M HCl in the same solvent or treat with trifluoroacetic acid (TFA) at a final concentration of 20-50% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the reaction with a suitable base (e.g., triethylamine or diisopropylethylamine) to a neutral pH. The deprotected Methyltetrazine-PEG8-Amine is now ready for conjugation. Note: For a more streamlined process, some researchers may opt for a one-pot approach where deprotection is followed by immediate conjugation without isolation of the deprotected linker. However, for better control, a two-step process is recommended.
Step 2: EDC/NHS-Mediated Antibody Conjugation
-
Activation of Antibody Carboxyl Groups:
-
To the antibody solution (2-5 mg/mL in 0.1 M MES, 0.9% NaCl, pH 6.0), add the EDC stock solution to a final concentration of 2-5 mM.
-
Immediately add the NHS or Sulfo-NHS stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the antibody to form reactive NHS esters.
-
-
Conjugation with Deprotected Linker:
-
Add the neutralized, deprotected Methyltetrazine-PEG8-Amine solution to the activated antibody solution. The molar ratio of linker to antibody can be varied to achieve the desired degree of labeling (a starting point of a 20-fold molar excess of linker is recommended).
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer such as 0.1 M phosphate buffer, pH 7.4.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Purification of the Labeled Antibody
-
Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using centrifugal filtration devices with an appropriate molecular weight cutoff (e.g., 30-50 kDa for an IgG).
-
If using SEC, the first major peak corresponds to the labeled antibody.
-
If using centrifugal filtration, wash the labeled antibody multiple times with a suitable storage buffer (e.g., PBS, pH 7.4).
Characterization of the Labeled Antibody
a. Determination of Labeled Antibody Concentration:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) using a UV-Vis spectrophotometer.
-
The concentration can be calculated using the Beer-Lambert law: Concentration (mg/mL) = (A280 / ε) * Molecular Weight * dilution factor
-
Where ε is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).
-
b. Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of linker molecules conjugated to each antibody.
-
This can be determined using UV-Vis spectroscopy if the linker has a distinct absorbance peak. However, the methyltetrazine group has a relatively weak absorbance in a region that can be obscured by protein absorbance.
-
A more accurate method is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The mass shift between the unlabeled and labeled antibody corresponds to the number of attached linkers.
-
Alternatively, if the subsequent payload to be attached via click chemistry has a strong chromophore, the DOL of the final conjugate can be determined spectrophotometrically.
Visualizations
Caption: Experimental workflow for antibody labeling.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development. It allows for the precise attachment of functional moieties, such as fluorophores, drug molecules, or polyethylene glycol (PEG) chains, to a protein of interest. This enables detailed studies of protein function, localization, and interactions, as well as the development of targeted therapeutics and diagnostics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful bioorthogonal ligation strategy due to its exceptionally fast reaction kinetics and high specificity in biological systems.[1]
Methyltetrazine-PEG8-NH-Boc is a versatile heterobifunctional linker designed for this purpose. It features a highly reactive methyltetrazine group for rapid conjugation to TCO-modified proteins and a Boc-protected amine for subsequent functionalization. The eight-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for a wide range of bioconjugation applications. These applications include protein labeling for bioimaging, creating antibody-drug conjugates (ADCs), and surface functionalization of biomaterials.
Principle of the Reaction
The core of this methodology is the bioorthogonal reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) derivative. This reaction, a type of [4+2] cycloaddition, is known for its remarkable speed and selectivity, proceeding rapidly at physiological conditions without the need for a catalyst.[1] For site-specific protein modification, a TCO group is typically introduced into the protein of interest. A common and precise method to achieve this is through the genetic incorporation of an unnatural amino acid (UAA) bearing a TCO moiety, such as TCO-lysine, at a specific site in the protein's sequence.[1]
Once the TCO-containing protein is expressed and purified, it can be reacted with this compound. The Boc-protecting group on the linker's amine can then be removed under acidic conditions to allow for the attachment of a desired payload, such as a fluorescent dye or a small molecule drug.
Quantitative Data Summary
The efficiency of the tetrazine-TCO ligation is a key advantage of this technology. The reaction kinetics are among the fastest known bioorthogonal reactions. The table below summarizes key quantitative data related to this conjugation method.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Aqueous buffer, room temperature | |
| Typical Conjugation Yield | 37-38% (for homodimer formation) | 1 hour reaction time | [2] |
| Reaction Time for >95% Conversion | Minutes | Micromolar concentrations | [3] |
| Stability of Methyltetrazine | High | Stable in biological media and during peptide synthesis | [4] |
| Stability of Conjugate | Good | Stable in fetal bovine serum for 24 hours | [5] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of TCO-Lysine into a Target Protein
This protocol outlines the general steps for genetically encoding a TCO-lysine unnatural amino acid into a protein of interest in E. coli.
Materials:
-
Expression plasmid for the target protein with a TAG codon at the desired modification site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pEVOL-TCOK).
-
E. coli expression strain (e.g., BL21(DE3)).
-
TCO-lysine.
-
Standard cell culture media and antibiotics.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Method:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-TCOK plasmid.
-
Grow the transformed cells in media containing the appropriate antibiotics and TCO-lysine.
-
Induce protein expression with IPTG at the appropriate cell density and temperature.
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the TCO-containing protein using standard chromatography techniques (e.g., affinity chromatography).
-
Characterize the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of TCO-lysine.
Protocol 2: Labeling of TCO-Modified Protein with this compound
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Method:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
To the TCO-modified protein solution, add the this compound stock solution to a final concentration of 1.5-5 molar equivalents relative to the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
Remove the excess unreacted this compound using a desalting column or dialysis.
-
The resulting protein, now labeled with this compound, is ready for the deprotection and payload conjugation step.
Protocol 3: Boc Deprotection and Payload Conjugation
Materials:
-
Protein labeled with this compound.
-
Trifluoroacetic acid (TFA).
-
Payload with an amine-reactive group (e.g., NHS-ester functionalized fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4-8.0).
Method:
-
To deprotect the Boc group, treat the labeled protein with a solution of TFA (e.g., 50% TFA in DCM or an aqueous solution with adjusted pH). The reaction time and TFA concentration may need to be optimized for the specific protein.
-
Quench the deprotection reaction and remove TFA by buffer exchange into the desired reaction buffer for conjugation.
-
Add the amine-reactive payload to the deprotected protein at a molar excess (e.g., 5-10 fold).
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Purify the final protein conjugate to remove excess payload using size-exclusion chromatography or dialysis.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Simplified GPCR signaling pathway.
Applications in Drug Discovery and Research
The ability to site-specifically modify proteins with this compound opens up numerous avenues in research and drug development:
-
Fluorescent Labeling: By conjugating a fluorescent dye after Boc deprotection, researchers can track the localization, trafficking, and dynamics of a protein within living cells with high precision.[6] This is particularly valuable for studying complex cellular processes like G-protein coupled receptor (GPCR) signaling.[7][8]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies that target cancer cells. Site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles.
-
PEGylation: Attaching PEG chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity. Site-specific PEGylation avoids the heterogeneity associated with traditional random PEGylation methods.
-
Probing Protein Interactions: By attaching probes such as biotin or photo-crosslinkers, this method can be used to identify and study protein-protein interactions in their native cellular environment.
-
Surface Immobilization: Proteins can be specifically immobilized on surfaces, such as biosensors or microarrays, for diagnostic and research applications.
Characterization of Modified Proteins
Thorough characterization of the modified protein is essential to ensure the success of the conjugation and the integrity of the final product.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight upon conjugation. A clear band shift should be observed after successful labeling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight information, confirming the successful addition of the linker and payload.[5][9]
-
UV-Vis Spectroscopy: Can be used to quantify the degree of labeling if the payload has a distinct absorbance spectrum.
-
Functional Assays: It is crucial to perform functional assays to ensure that the modification has not adversely affected the protein's biological activity.
Conclusion
This compound, in conjunction with site-specific incorporation of TCO-lysine, provides a robust and efficient platform for the precise modification of proteins. The rapid and bioorthogonal nature of the tetrazine-TCO ligation, combined with the versatility of the Boc-protected amine, makes this a powerful tool for a wide range of applications in basic research and therapeutic development. The detailed protocols and data provided in these application notes are intended to guide researchers in successfully implementing this technology in their own work.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 4. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. msvision.com [msvision.com]
Application Notes and Protocols for Methyltetrazine-PEG8-NH-Boc in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker. The choice of linker is critical to the efficacy and safety of an ADC. Methyltetrazine-PEG8-NH-Boc is a state-of-the-art linker that utilizes bioorthogonal "click chemistry" for the precise and efficient conjugation of drugs to antibodies.
This document provides detailed application notes and protocols for the use of this compound in ADC development. The key technology is the inverse electron demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group.[1][2][3][4][5] This reaction is exceptionally fast and occurs under biocompatible conditions, making it ideal for creating stable and well-defined ADCs.[5][6]
The this compound linker features an 8-unit polyethylene glycol (PEG) spacer, which enhances solubility and can improve the pharmacokinetic properties of the resulting ADC. The Boc-protected amine allows for the attachment of a cytotoxic drug, which, after deprotection, can be conjugated to a TCO-modified antibody.
Key Advantages of this compound in ADC Development
-
High Reaction Efficiency and Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, allowing for rapid and high-yield conjugation even at low concentrations.[5][6]
-
Site-Specific Conjugation: When combined with site-specific antibody modification techniques to introduce a TCO group, this linker enables the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).
-
Improved Pharmacokinetics: The hydrophilic PEG8 spacer can help to mitigate the aggregation often associated with hydrophobic drug payloads and can improve the overall solubility and pharmacokinetic profile of the ADC.
-
Enhanced Stability: The resulting conjugate is highly stable under physiological conditions, reducing the premature release of the cytotoxic payload in circulation and minimizing off-target toxicity.
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers without the need for potentially harmful catalysts, preserving the integrity and function of the antibody.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed using TCO-tetrazine ligation with PEG linkers. While specific data for the this compound linker is not always available in published literature, these tables provide an overview of the expected performance.
Table 1: Representative Reaction Parameters for TCO-Tetrazine Ligation in ADC Synthesis
| Parameter | Value | Reference |
| Reaction Time | 1 - 2 hours | [6][7][8] |
| Reaction Temperature | Room Temperature (20-25°C) | [6][7][8] |
| pH | 7.2 - 7.5 (PBS) | [7] |
| Molar Ratio (TCO-Antibody:Tetrazine-Drug) | 1 : 1.5 - 5 | [8] |
| Typical Drug-to-Antibody Ratio (DAR) | 2 or 4 (site-specific) | [9][10] |
Table 2: Representative In Vitro Cytotoxicity of ADCs Utilizing TCO-Tetrazine Ligation
| ADC Target | Cell Line | Payload | IC50 (nM) | Reference |
| HER2 | SK-BR-3 (HER2-positive) | MMAE | 0.5 - 5 | [11] |
| HER2 | BT-474 (HER2-positive) | MMAE | 1 - 10 | [11] |
| EGFR | A431 (EGFR-positive) | MMAF | 0.1 - 1 | [] |
| TROP2 | MDA-MB-231 (TROP2-positive) | SN-38 | 5 - 20 | [13] |
Table 3: Representative In Vivo Efficacy of ADCs Utilizing TCO-Tetrazine Ligation in Xenograft Models
| ADC Target | Xenograft Model | Payload | Dosage | Tumor Growth Inhibition (%) | Reference | | --- | --- | --- | --- | --- | | HER2 | NCI-N87 (Gastric Cancer) | MMAE | 5 mg/kg | > 90 |[2] | | CD22 | Ramos (B-cell Lymphoma) | DM1 | 3 mg/kg | Significant regression |[11] | | TAG72 | LS174T (Colorectal Cancer) | MMAE | 10 mg/kg | Significant regression |[14] |
Experimental Protocols
Experimental Workflow
References
- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. tandfonline.com [tandfonline.com]
- 13. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 14. alphathera.com [alphathera.com]
Application of Methyltetrazine-PEG8-NH-Boc in Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG8-NH-Boc is a versatile, amine-reactive bioorthogonal probe that plays a pivotal role in modern live-cell imaging. This reagent, featuring a highly reactive methyltetrazine moiety, a flexible polyethylene glycol (PEG8) spacer, and a Boc-protected amine, enables the precise and efficient labeling of biomolecules in their native cellular environment. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click chemistry" reaction with a strained alkene, typically a trans-cyclooctene (TCO) derivative.[1] This bioorthogonal reaction proceeds efficiently under physiological conditions without interfering with native cellular processes, making it an invaluable tool for studying dynamic biological events.
This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging, tailored for researchers and professionals in the fields of cell biology, chemical biology, and drug development.
Principle of Bioorthogonal Labeling
The application of this compound in live-cell imaging is based on a two-step labeling strategy. First, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically, genetically, or enzymatically tagged with a TCO derivative. Subsequently, the cells are treated with a fluorescently labeled this compound derivative. The tetrazine and TCO moieties then undergo a rapid and irreversible iEDDA cycloaddition, resulting in the stable and specific fluorescent labeling of the target biomolecule.[1][2]
The PEG8 spacer enhances the water solubility and biocompatibility of the probe while minimizing steric hindrance, thereby improving labeling efficiency.[1] The Boc-protected amine allows for the straightforward conjugation of a wide variety of reporter molecules, such as fluorescent dyes, prior to its use in cellular experiments.
Data Presentation
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations in Live Cells
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t½) (min) at 2 µM | Cell Type | Target Location | Reference |
| 3-methyl-6-phenyl-tetrazine + TCO | ~1000 | ~13.8 | HeLa | Nucleus | [3] |
| 3-methyl-6-methyl-tetrazine + TCO | ~330 | ~42 | HeLa | Nucleus | [3] |
| Tetrazine-fluorophore + sTCO | > 2.5 x 10⁵ | < 1 | - | - | [4] |
| Tetrazine-fluorophore + Ag-sTCO | > 2.5 x 10⁵ | < 1 | - | - | [4] |
Note: Reaction rates can vary depending on the specific tetrazine and TCO derivatives, cellular environment, and target accessibility.
Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates
| Tetrazine-Dye Conjugate | Quantum Yield (Φ) - Quenched | Quantum Yield (Φ) - Reacted | Fluorescence Turn-On Ratio | Reference |
| ATTO425-MeTet | - | - | 15-40 | [2] |
| ATTO465-MeTet | - | - | 15-40 | [2] |
| ATTO488-MeTet | - | - | 15-40 | [2] |
| TMR-Tz | 0.007 | 0.66 | 95 | [5] |
| o-TzSiR | 0.007 | 0.31 | 45 | [5] |
Note: The fluorescence turn-on effect significantly improves the signal-to-noise ratio in live-cell imaging by reducing background fluorescence from unreacted probes.[2][6]
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Protein Labeling
This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a TCO-containing unnatural amino acid.
Materials:
-
Mammalian cells expressing the TCO-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescently labeled Methyltetrazine-PEG8-NH2 (prepared by deprotection of this compound and conjugation to an NHS-ester dye)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-tagged protein in a suitable vessel (e.g., glass-bottom dish) to the desired confluency (typically 60-80%).
-
Preparation of Tetrazine Probe Stock Solution: Dissolve the fluorescently labeled Methyltetrazine-PEG8-NH2 in DMSO to prepare a 1-5 mM stock solution. Store aliquots at -20°C.
-
Labeling Reaction: a. Dilute the tetrazine probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. b. Remove the existing medium from the cells and gently wash once with pre-warmed PBS. c. Add the medium containing the tetrazine probe to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Washing: a. Remove the labeling medium. b. Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unreacted probe.
-
Imaging: a. Add fresh, pre-warmed complete cell culture medium to the cells. b. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol is for labeling cells that have been pre-targeted with a TCO-modified antibody or ligand.
Materials:
-
Live cells of interest
-
TCO-modified antibody or ligand specific to a cell surface receptor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescently labeled Methyltetrazine-PEG8-NH2
-
Confocal microscope
Procedure:
-
Pre-targeting: a. Incubate the cells with the TCO-modified antibody or ligand in complete cell culture medium for 1-2 hours at 37°C. The optimal concentration should be determined based on the antibody/ligand affinity. b. Wash the cells three times with pre-warmed PBS to remove unbound antibody/ligand.
-
Labeling: a. Add the fluorescently labeled Methyltetrazine-PEG8-NH2, diluted in complete medium to a final concentration of 1-5 µM. b. Incubate for 10-30 minutes at 37°C.
-
Washing and Imaging: a. Wash the cells three times with pre-warmed PBS. b. Add fresh medium and image as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway Diagrams
The bioorthogonal labeling strategy employing this compound can be used to study various signaling pathways by labeling key protein components.
Caption: GPCR signaling pathway with bioorthogonal labeling of a TCO-tagged receptor.
Caption: MAPK signaling cascade with bioorthogonal labeling of a TCO-tagged MEK protein.
Experimental Workflow Diagram
Caption: General experimental workflow for live-cell imaging with this compound.
Conclusion
This compound, in conjunction with TCO-based metabolic or genetic labeling, provides a powerful and versatile platform for the fluorescent labeling of biomolecules in living cells. The high specificity and rapid kinetics of the iEDDA reaction, coupled with the potential for fluorogenic probes, enable high-contrast imaging of dynamic cellular processes with minimal perturbation. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this technology in their studies of cellular signaling, protein trafficking, and other fundamental biological questions.
References
- 1. interchim.fr [interchim.fr]
- 2. biorxiv.org [biorxiv.org]
- 3. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Deprotecting Methyltetrazine-PEG8-NH-Boc
Application Note and Protocol
This document provides a detailed guide for the deprotection of Methyltetrazine-PEG8-NH-Boc to yield Methyltetrazine-PEG8-Amine. This procedure is critical for researchers and professionals in drug development and chemical biology who utilize tetrazine-functionalized PEG linkers for bioconjugation, click chemistry, and targeted drug delivery.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a straightforward acid-catalyzed hydrolysis.[1] Trifluoroacetic acid (TFA) is a common reagent for this purpose, offering clean and efficient removal of the Boc group.[2][3] This protocol outlines the deprotection of this compound using a solution of TFA in dichloromethane (DCM). The resulting amine can be used in a variety of downstream applications, including conjugation to biomolecules or surfaces.[]
Data Presentation
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of Boc-protected amines, providing a range of parameters that can be adapted for specific substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Boc-protected amine | Boc-protected amine | Boc-protected amine |
| Reagent | 25% TFA in DCM | 1:1 TFA/DCM | Neat TFA |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 2 - 12 hours[1] | 1 - 18 hours[2] | ~1 hour[3] |
| Typical Yield | Quantitative[5] | Not specified | Not specified |
| Notes | A common and effective method. | Used for more robust substrates. | Used for rapid deprotection. |
Experimental Protocol
This protocol describes the deprotection of this compound using 20% TFA in DCM.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.2 M. The solubility of similar Methyltetrazine-PEG compounds in DCM is good.[6]
-
Addition of TFA: While stirring at room temperature, add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-25% (v/v).[1] For example, to 10 mL of the DCM solution, add 2.5 mL of TFA. The reaction is typically fast and occurs at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours.[7][8] The evolution of carbon dioxide gas may be observed.[3]
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess TFA. Be cautious as this will generate CO2 gas.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Methyltetrazine-PEG8-Amine. The product is often obtained as the TFA salt if the basic work-up is omitted.[9]
-
Purification (if necessary): The crude product can be purified by an appropriate method if required. For PEGylated compounds, purification techniques such as ion-exchange chromatography or size-exclusion chromatography can be employed.[10][]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the deprotection of this compound.
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Methyltetrazine-PEG23-NH-Boc | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles using Methyltetrazine-PEG8-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using the heterobifunctional linker, Methyltetrazine-PEG8-NH-Boc. This linker is a valuable tool for bioconjugation, enabling the attachment of methyltetrazine moieties to nanoparticle surfaces. The methyltetrazine group can then undergo a highly efficient and specific bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified molecule of interest, such as a targeting ligand, imaging agent, or therapeutic drug.[1][2] The polyethylene glycol (PEG) spacer enhances water solubility and reduces non-specific protein binding, thereby improving the in vivo stability and circulation time of the nanoparticles.[3][4][5] The Boc protecting group on the amine allows for a controlled, stepwise conjugation process.
The overall workflow involves a three-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine end of the this compound linker.
-
Nanoparticle Activation and Linker Conjugation: Activation of carboxylated nanoparticles using EDC/NHS chemistry, followed by the covalent attachment of the deprotected amine-terminated methyltetrazine-PEG8 linker.
-
Bioorthogonal Click Reaction: Reaction of the methyltetrazine-functionalized nanoparticles with a trans-cyclooctene (TCO)-modified molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~600 g/mol | [6] |
| Spacer Arm | PEG8 | [6] |
| Reactive Group 1 | Methyltetrazine | [1] |
| Reactive Group 2 | Boc-protected Amine | [6] |
| Solubility | Aqueous buffers, DMF, DMSO | [6] |
Table 2: Example of Nanoparticle Characterization Before and After Functionalization
This table presents typical changes in nanoparticle characteristics following successful surface functionalization. The exact values will depend on the specific nanoparticle core, initial size, and the nature of the conjugated molecule.
| Parameter | Bare Nanoparticles (Carboxylated) | After Methyltetrazine-PEG8 Functionalization | After TCO-Ligand Click Reaction |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | 125 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -35 ± 5 | -15 ± 5 | -10 ± 5 |
| Surface Reactivity | Carboxyl groups | Methyltetrazine groups | Ligand of Interest |
Note: These are representative values. Actual results may vary.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM to TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).
-
Dry the resulting deprotected Methyltetrazine-PEG8-Amine under a stream of nitrogen gas.
-
The deprotected linker should be used immediately in the next step or stored under inert gas at -20°C.
Protocol 2: Functionalization of Carboxylated Nanoparticles with Methyltetrazine-PEG8-Amine
This protocol utilizes EDC/NHS chemistry to covalently attach the deprotected linker to the surface of carboxylated nanoparticles.
Materials:
-
Carboxylated nanoparticles
-
Deprotected Methyltetrazine-PEG8-Amine (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Centrifuge
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the surface carboxyl groups is recommended (e.g., 5-10 fold excess).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Pellet the activated nanoparticles by centrifugation. The speed and time will depend on the nanoparticle size and density (e.g., 14,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the centrifugation and resuspension steps twice to ensure complete removal of unreacted activation reagents.
-
-
Conjugation of Methyltetrazine-PEG8-Amine:
-
Dissolve the deprotected Methyltetrazine-PEG8-Amine in Coupling Buffer.
-
Add the linker solution to the washed, activated nanoparticles. The molar ratio of linker to nanoparticles should be optimized for the desired surface density.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS-esters on the nanoparticle surface. Incubate for 15-30 minutes.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and quenching reagents.
-
After the final wash, resuspend the Methyltetrazine-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Protocol 3: Bioorthogonal Click Reaction with a TCO-Modified Molecule
This protocol describes the final step of attaching a TCO-modified molecule to the methyltetrazine-functionalized nanoparticles.
Materials:
-
Methyltetrazine-functionalized nanoparticles (from Protocol 2)
-
TCO-modified molecule of interest (e.g., TCO-fluorescent dye, TCO-biotin, TCO-peptide)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Resuspend the Methyltetrazine-functionalized nanoparticles in Reaction Buffer.
-
Add the TCO-modified molecule to the nanoparticle suspension. A slight molar excess of the TCO-molecule (e.g., 1.5-2 fold) relative to the estimated number of surface methyltetrazine groups is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction is typically fast, with significant conjugation occurring within minutes.[7]
-
Purification (Optional but Recommended):
-
To remove any unreacted TCO-molecule, the nanoparticles can be purified by centrifugation and washing with PBS.
-
The final, fully functionalized nanoparticles should be resuspended in a suitable buffer for storage or downstream applications.
-
Mandatory Visualization
Caption: Workflow for nanoparticle surface functionalization.
Caption: EDC/NHS coupling chemistry on the nanoparticle surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [cora.ucc.ie]
- 3. Accurate and reliable quantification of the protein surface coverage on protein-functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Surface Coverage of Gold Nanoparticles with Mercaptosulfonates Using Isothermal Titration Calorimetry (ITC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Methyltetrazine-PEG8-NH-Boc and TCO Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioorthogonal click chemistry reaction between Methyltetrazine-PEG8-NH-Boc and a trans-cyclooctene (TCO)-functionalized molecule. This reaction, based on the inverse-electron demand Diels-Alder cycloaddition (IEDDA), is known for its exceptional speed, high specificity, and biocompatibility, making it an ideal tool for various applications in drug development, bio-conjugation, and molecular imaging.
Introduction to Tetrazine-TCO Ligation
The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a third-generation click chemistry reaction that proceeds without the need for a copper catalyst.[1] This bioorthogonal ligation is characterized by its extremely rapid kinetics and the formation of a stable dihydropyridazine bond, with the only byproduct being nitrogen gas.[2] The reaction is highly efficient even at low concentrations of reactants and can be performed in aqueous media, organic solvents, and complex biological systems without interference from native functional groups.[1][2]
The reaction rate is influenced by the electronic properties of both the tetrazine and the TCO moiety. Electron-withdrawing groups on the tetrazine ring and electron-donating groups on the TCO can accelerate the reaction.[3] Methyl-substituted tetrazines, such as this compound, offer a good balance of high stability in aqueous media and fast reaction kinetics with TCO derivatives.[1]
Key Features of the Methyltetrazine-TCO Reaction:
-
Biocompatible: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[4]
-
Exceptionally Fast Kinetics: The reaction rates are among the fastest of all bioorthogonal reactions, allowing for efficient labeling at low concentrations.[2][4]
-
High Specificity: The tetrazine and TCO groups react selectively with each other, even in the presence of other biological functional groups like amines and thiols.[2]
-
Mild Reaction Conditions: The ligation can be performed under physiological conditions, typically at room temperature in aqueous buffers with a pH range of 6-9.[2][5]
-
Irreversible Reaction: The formation of the dihydropyridazine bond is stable, and the release of nitrogen gas drives the reaction to completion.[2]
Quantitative Data: Reaction Kinetics
The second-order rate constants for tetrazine-TCO ligations are among the highest reported for bioorthogonal reactions. The table below summarizes representative kinetic data for various tetrazine and TCO derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent | Temperature (°C) |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous media | Not Specified |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous media | Not Specified |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (± 15,000) | Water | 25 |
| Water soluble s-TCO | Water soluble s-TCO | 3,300,000 (± 40,000) | Water | 25 |
| Tetrazine (general) | TCO | 800 - 30,000 | Aqueous media | Not Specified |
Note: "d-TCO" refers to dioxolane-fused trans-cyclooctene and "s-TCO" refers to a more strained and highly reactive TCO derivative.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of a TCO-functionalized molecule with this compound.
References
- 1. Bot Detection [iris-biotech.de]
- 2. broadpharm.com [broadpharm.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Methyltetrazine-PEG8-NH-Boc to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Methyltetrazine-PEG8-NH-Boc to small molecules. The protocol is divided into two main stages: the deprotection of the Boc-protected amine and the subsequent conjugation to a small molecule activated with an N-hydroxysuccinimide (NHS) ester. This is followed by a discussion of the final purification, characterization, and the application of the resulting tetrazine-modified small molecule in bioorthogonal "click" chemistry.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for a wide range of applications in drug delivery, bio-imaging, and diagnostics.[3][4]
This compound is a versatile heterobifunctional linker. The methyltetrazine moiety provides the handle for the bioorthogonal reaction, while the PEG8 spacer enhances solubility and reduces steric hindrance. The Boc-protected amine allows for a two-step conjugation strategy, enabling the attachment of a wide variety of small molecules. This protocol will guide you through the process of creating a stable conjugate between your small molecule of interest and the methyltetrazine-PEG8 linker.
Workflow Overview
The overall workflow for conjugating this compound to a small molecule involves a sequential two-step chemical process. The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine of the PEG linker. This is typically achieved under acidic conditions. The second step involves the coupling of the newly exposed primary amine to a small molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond. The final conjugate is then purified and characterized before its use in downstream applications, such as the highly efficient tetrazine-TCO ligation.
Caption: Overall workflow for the conjugation of this compound to a small molecule.
Quantitative Data Summary
The following table summarizes key quantitative data for the conjugation and subsequent click reaction. These values are representative and may vary depending on the specific small molecule and reaction conditions.
| Parameter | Boc Deprotection | Amine-NHS Ester Conjugation | Tetrazine-TCO Ligation |
| Reaction Time | 30 min - 2 h | 1 - 4 h | < 5 min |
| Typical Yield | > 95% | 60 - 90% | > 95% |
| Molar Ratio | N/A | 1:1 to 1:5 (Amine:NHS Ester)[5][6] | 1:1 to 1:2 (Tetrazine:TCO) |
| Rate Constant (k₂) | N/A | N/A | ~10³ - 10⁶ M⁻¹s⁻¹[2] |
| Monitoring Wavelength | N/A | N/A | ~520-540 nm (disappearance of tetrazine absorbance)[7][8] |
Experimental Protocols
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Round bottom flask
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a round bottom flask.
-
Under a gentle stream of nitrogen or argon, add a solution of 20-50% TFA in DCM. The final concentration of TFA should be sufficient to ensure complete deprotection.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with DCM several times.
-
The resulting deprotected Methyltetrazine-PEG8-NH2 (as a TFA salt) can be used directly in the next step or further purified if necessary.
Part 2: Conjugation of Deprotected Methyltetrazine-PEG8-NH2 to a Small Molecule-NHS Ester
This protocol details the coupling of the primary amine of the deprotected linker to an NHS ester-activated small molecule.
Materials:
-
Deprotected Methyltetrazine-PEG8-NH2 (from Part 1)
-
Small Molecule-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vials
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the NHS ester-activated small molecule in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the deprotected Methyltetrazine-PEG8-NH2 in anhydrous DMF or DMSO.
-
To the solution of the deprotected linker, add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to neutralize the TFA salt and facilitate the reaction.
-
Add the solution of the NHS ester-activated small molecule to the linker solution. A molar excess of the NHS ester (typically 1.1 to 2 equivalents) is recommended to ensure complete conversion of the amine.[5][10]
-
Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature for 1 to 4 hours. The reaction can also be performed overnight at 4°C.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
Purification and Characterization
Purification:
The final Methyltetrazine-PEG8-NH-Small Molecule conjugate can be purified from unreacted starting materials and byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% TFA, is used for elution.
-
Detection: The elution of the product can be monitored by UV absorbance at the characteristic wavelength of the small molecule and the tetrazine (around 254 nm and 520 nm).
Characterization:
The identity and purity of the final conjugate should be confirmed by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate. 1H NMR should show characteristic peaks for the methyltetrazine, PEG linker, and the small molecule.[11][12]
-
UV-Vis Spectroscopy: To quantify the concentration of the tetrazine in the final product by measuring its absorbance at approximately 520-540 nm.[7][13]
Downstream Application: Tetrazine-TCO Ligation
The purified Methyltetrazine-PEG8-NH-Small Molecule conjugate is now ready for the bioorthogonal click reaction with a TCO-functionalized molecule.
Caption: The bioorthogonal tetrazine-TCO ligation reaction.
This reaction is extremely fast and can be performed in aqueous buffers at physiological pH.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine and the decrease in its absorbance at 520-540 nm.[8]
By following these detailed protocols, researchers can effectively conjugate this compound to a variety of small molecules, enabling a wide range of applications in chemical biology and drug development.
References
- 1. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. rsc.org [rsc.org]
- 12. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and highly selective 1,2,4,5-tetrazine-based colorimetric probe for HSO3− ion recognition in food - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Methyltetrazine-PEG8-NH-Boc Bioconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of Methyltetrazine-PEG8-NH-Boc bioconjugates. These reagents are at the forefront of bioorthogonal chemistry, enabling researchers to perform highly specific and efficient molecular imaging and targeted drug delivery in living systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile, such as trans-cyclooctene (TCO), offers exceptionally fast reaction kinetics, making it ideal for in vivo applications where low concentrations and high background are common challenges.
The this compound linker combines three key features:
-
Methyltetrazine: The bioorthogonal reactive group that participates in the IEDDA "click" reaction.
-
PEG8: An eight-unit polyethylene glycol spacer that enhances hydrophilicity, improves in vivo pharmacokinetics, and reduces immunogenicity of the conjugate.
-
Boc-protected Amine (NH-Boc): A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This allows for stable storage and selective deprotection to reveal a primary amine for conjugation to a variety of biomolecules.
Table of Contents
-
Core Applications
-
Quantitative Data Summary
-
Experimental Protocols
-
Protocol 1: Deprotection of Boc Group and Conjugation to an Antibody
-
Protocol 2: In Vivo Pre-targeted Imaging
-
Protocol 3: In Vivo Targeted Drug Delivery
-
-
Diagrams of Workflows and Pathways
Core Applications
The unique properties of this compound bioconjugates make them suitable for a range of in vivo applications:
-
Pre-targeted Imaging: This is a two-step approach where a biomolecule (e.g., an antibody) conjugated to a dienophile (like TCO) is first administered and allowed to accumulate at the target site while the excess clears from circulation. Subsequently, a smaller, rapidly clearing imaging agent carrying the methyltetrazine moiety is administered, which then "clicks" to the pre-localized biomolecule. This strategy significantly improves the target-to-background signal ratio and allows for the use of short-lived radioisotopes for imaging macromolecules with long circulation times.[1][2]
-
Targeted Drug Delivery: By attaching a therapeutic agent to a methyltetrazine-PEG linker, it is possible to create a system for targeted drug release. In a pre-targeting approach, a TCO-modified targeting moiety is administered first, followed by the tetrazine-drug conjugate. This ensures that the drug is concentrated at the site of interest, minimizing off-target toxicity.[3] This is particularly relevant for potent therapeutics like those used in chemotherapy and for novel modalities such as Proteolysis-targeting chimeras (PROTACs).
-
Live-Cell Imaging: The high specificity and rapid kinetics of the tetrazine ligation are advantageous for real-time imaging of cellular processes in living organisms.[4][5]
Quantitative Data Summary
The following table summarizes biodistribution data from pre-targeted imaging studies using tetrazine-PEG conjugates. While these studies do not use the exact this compound conjugate, they provide representative data for the expected in vivo behavior of similar constructs. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).
| Tetrazine Conjugate | Targeting Agent | Time Post-Injection of Tetrazine | Tumor Uptake (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz | 5B1-TCO (anti-CA19.9 mAb) | 72 h | 12.0 ± 5.3 | 0.2 ± 0.1 | 1.5 ± 0.5 | 0.8 ± 0.2 | [6] |
| [⁸⁹Zr]Zr-DFO-PEG₅-Tz | U36-TCO (anti-CD44v6 mAb) | 72 h | 1.5 ± 0.2 | Not Reported | Not Reported | Not Reported | [1] |
| [¹¹¹In]-labeled Tetrazine | CC49-TCO (anti-TAG-72 mAb) | 22 h | ~4.0 (estimated from graph) | ~1.0 (estimated from graph) | ~2.0 (estimated from graph) | ~1.5 (estimated from graph) | [7][8] |
| [⁶⁸Ga]Ga-HBED-CC-PEG₄-Tz | Not applicable (biodistribution of tracer alone) | 1 h | Not Applicable | 0.38 ± 0.05 | 0.40 ± 0.05 | 2.50 ± 0.34 | [9] |
Note: The variability in tumor uptake and biodistribution is dependent on the specific antibody, tumor model, and tetrazine construct used.
Experimental Protocols
Protocol 1: Deprotection of Boc Group and Conjugation to an Antibody
This protocol describes the deprotection of the Boc group from this compound to yield a primary amine, followed by conjugation to an antibody via EDC/NHS chemistry.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Antibody of interest in phosphate-buffered saline (PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid)
-
Spin desalting columns
-
DMSO (anhydrous)
Part A: Boc Deprotection
-
Dissolve this compound in a minimal amount of DCM.
-
Add a solution of 20-50% TFA in DCM to the dissolved linker.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure. The resulting product is Methyltetrazine-PEG8-NH2.
Part B: Antibody Conjugation
-
Prepare the antibody at a concentration of 1-5 mg/mL in MES buffer (pH 5.5-6.0).
-
Prepare a 10 mM stock solution of the deprotected Methyltetrazine-PEG8-NH2 in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 200 mM) in MES buffer.
-
Add the EDC/NHS solution to the antibody solution to activate the carboxyl groups on the antibody. A 100 to 500-fold molar excess of EDC/NHS over the antibody is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
Add the Methyltetrazine-PEG8-NH2 solution to the activated antibody. A 10 to 50-fold molar excess of the tetrazine linker over the antibody is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM.
-
Purify the antibody-tetrazine conjugate from excess reagents using a spin desalting column equilibrated with PBS.
-
Determine the concentration of the final conjugate and the degree of labeling using UV-Vis spectrophotometry.
Protocol 2: In Vivo Pre-targeted Imaging
This protocol outlines a general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
TCO-modified antibody (targeting agent)
-
Methyltetrazine-functionalized imaging probe (e.g., radiolabeled or fluorescent)
-
Tumor-bearing mice
-
Saline or PBS for injection
-
Imaging modality (e.g., PET/CT scanner, fluorescence imager)
Procedure:
-
Step 1: Administration of Targeting Agent:
-
Administer the TCO-modified antibody intravenously (i.v.) via the tail vein. The typical dose will depend on the antibody but is often in the range of 10-100 µg per mouse.
-
Allow the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This "pre-targeting" interval is critical and can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1][6]
-
-
Step 2: Administration of Imaging Probe:
-
After the pre-targeting interval, administer the methyltetrazine-functionalized imaging probe (e.g., [¹⁸F]-Methyltetrazine-PEG8-conjugate) i.v. The amount will depend on the specific activity and imaging modality.
-
-
Step 3: In Vivo Imaging:
-
Perform imaging at various time points after the administration of the tetrazine probe (e.g., 1, 4, and 24 hours).
-
Acquire whole-body images to assess the biodistribution of the imaging probe and its accumulation at the tumor site.
-
-
Step 4: Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mice.
-
Collect tumors and major organs (blood, liver, spleen, kidneys, muscle, etc.).
-
Measure the radioactivity or fluorescence in each tissue and express the data as %ID/g.
-
Protocol 3: In Vivo Targeted Drug Delivery
This protocol provides a framework for a pre-targeted drug delivery study using a PROTAC (Proteolysis-targeting chimera) conjugated to a methyltetrazine.
Materials:
-
TCO-modified antibody targeting a cell surface receptor on cancer cells.
-
Methyltetrazine-PEG8-PROTAC conjugate.
-
Tumor-bearing mice.
-
Vehicle for drug formulation.
Procedure:
-
Step 1: Administration of Targeting Agent:
-
Administer the TCO-modified antibody i.v. at a dose determined by prior imaging or biodistribution studies to ensure target engagement.
-
Allow for a pre-targeting interval of 24-72 hours.
-
-
Step 2: Administration of Tetrazine-PROTAC Conjugate:
-
Administer the Methyltetrazine-PEG8-PROTAC conjugate i.v. The dose will need to be optimized based on the potency of the PROTAC and the efficiency of the in vivo click reaction.
-
-
Step 3: Efficacy Assessment:
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, euthanize the mice and collect tumors for downstream analysis.
-
-
Step 4: Pharmacodynamic Analysis:
-
Perform Western blot or immunohistochemistry on tumor lysates to measure the degradation of the target protein.
-
Analyze off-target tissues to assess the specificity of the drug delivery.
-
Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in these application notes.
Caption: Workflow for the deprotection and conjugation of this compound.
Caption: General workflow for in vivo pre-targeted imaging.
Caption: Signaling pathway for pre-targeted drug delivery.
References
- 1. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18 labelled tetrazine | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low conjugation yield with Methyltetrazine-PEG8-NH-Boc
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG8-NH-Boc.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments, particularly focusing on resolving low reaction yields.
Q1: My conjugation yield is lower than expected. What are the first things I should check?
A1: When troubleshooting low conjugation yield, start by verifying the fundamentals of your experimental setup. First, confirm the integrity and purity of your starting materials. The this compound should be stored correctly, and the molecule to be conjugated (containing a trans-cyclooctene, TCO, group) should be pure. Next, re-check all calculations for molar equivalents to ensure the correct stoichiometry is being used. Finally, verify that the correct buffer composition and pH were used for the reaction.
Q2: How can I be sure my this compound is still active? What are the proper storage and handling procedures?
A2: The stability of the tetrazine moiety is critical for successful conjugation.
-
Storage: this compound should be stored at -20°C.[1] NHS esters, which may be a reactive group on your molecule, are moisture-sensitive.[2] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation.[2]
-
Handling: Prepare stock solutions of the tetrazine reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][3] Aqueous stock solutions should not be stored for long periods. Methyl-substituted tetrazines exhibit higher stability in aqueous media compared to hydrogen-substituted tetrazines, but degradation can still occur over time.[4][5]
-
Stability: Electron-donating groups, like the methyl group, increase the stability of the tetrazine ring.[6] However, tetrazines can degrade in the presence of nucleophiles, and their stability can be pH-dependent.[7][8] The characteristic pink/purple color of the tetrazine solution can be a visual indicator of its presence; a loss of color may suggest degradation.[9] The reaction progress can be monitored by the disappearance of the tetrazine's absorbance between 510 and 550 nm.[10]
Q3: What are the optimal reaction conditions (buffer, pH, temperature) for this conjugation?
A3: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO is robust and proceeds under mild conditions.[1][4] However, optimizing these conditions can significantly improve yields.
-
Buffer Selection: Use non-amine-containing buffers, as primary amines (e.g., Tris, glycine) can compete with the intended reaction if you are targeting an NHS ester for conjugation.[2][3][11] Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are suitable choices.[2][11]
-
pH: The conjugation reaction is efficient over a pH range of 6-9.[10] For NHS ester reactions, a pH of 7-9 is generally recommended to favor the acylation of primary amines.[3] However, be aware that the hydrolysis of NHS esters increases at higher pH.[12]
-
Temperature: The reaction is typically performed at room temperature.[3][10] If low yield is an issue, increasing the temperature to 37°C can sometimes improve efficiency.[2] Reactions can also be performed at 4°C, but may require longer incubation times (30-120 minutes compared to 10-60 minutes at room temperature).[2][11]
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | For NHS ester specific reactions, pH 7-9 is optimal.[3][10] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to enhance rate.[2] |
| Buffer | PBS, HEPES, Borate | Avoid buffers with primary amines like Tris or glycine.[2][3] |
Q4: I am unsure about the stoichiometry. How much of each reactant should I use?
A4: The molar ratio of the reactants is a critical parameter. For protein labeling, a molar excess of the tetrazine reagent is typically used.
-
General Recommendation: Start with a 1.1 to 2.0-fold molar excess of the more abundant reagent.[2][11]
-
For Protein Conjugation: When labeling proteins with lower concentrations (< 5 mg/mL), a 20- to 50-fold molar excess of the NHS-ester functionalized tetrazine may be required.[2][11] For more concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess is often sufficient.[2][11]
-
Optimization: If you observe low yield, consider performing a titration experiment with varying molar ratios of the tetrazine reagent to find the optimal stoichiometry for your specific molecules.
Q5: Could my purification method be the cause of low yield?
A5: It is possible that the perceived low yield is an artifact of the purification process.
-
Method Selection: Spin desalting columns are commonly used to remove excess, unreacted tetrazine reagent after the reaction.[10] Dialysis is another effective method.[3] Ensure the chosen method is appropriate for the size and properties of your conjugated molecule to avoid product loss.
-
Quenching: Before purification, it is good practice to quench the reaction to stop any further modification. This can be done by adding a quenching buffer containing a high concentration of a primary amine, such as Tris, to consume any remaining reactive esters.[3]
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind the this compound conjugation?
A1: The conjugation is based on a bioorthogonal reaction known as the inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[4][10] In this reaction, the electron-deficient 1,2,4,5-tetrazine ring reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[13] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), forming a stable dihydropyridazine bond.[4][10] This reaction is extremely fast and selective, allowing it to proceed efficiently in complex biological media.[1][14]
.
Caption: The IEDDA reaction pathway for Methyltetrazine-TCO ligation.
Q2: How can I monitor the progress of my conjugation reaction?
A2: The progress of the tetrazine-TCO ligation can be monitored spectroscopically. The tetrazine molecule has a characteristic absorbance in the visible range, typically between 510 and 550 nm.[10] As the reaction proceeds and the tetrazine is consumed, this absorbance will decrease. By taking measurements over time with a spectrophotometer, you can track the reaction's progress toward completion.
Q3: What are the advantages of using a methyl-substituted tetrazine?
A3: Methyl-substituted tetrazines, like this compound, offer a good balance of reactivity and stability.[4] The methyl group is electron-donating, which increases the stability of the tetrazine ring compared to unsubstituted tetrazines, especially in aqueous environments.[5][6] While more electron-withdrawing substituents can increase reaction rates, they often lead to decreased stability.[9] Therefore, methyltetrazines are a reliable choice for many bioconjugation applications.[4]
| Tetrazine Type | Stability | Reaction Kinetics | Common Use Case |
| Methyl-substituted | High stability in aqueous media[4] | Fast (approx. 1000 M⁻¹s⁻¹)[4] | General protein labeling[4] |
| Hydrogen-substituted | Lower stability | Very Fast | Applications requiring maximal speed |
| tert-Butyl-substituted | Extremely high stability[7] | Slower with TCO, faster with cyclopropene[15] | Long-term studies, sterically hindered environments[7][15] |
Q4: What is the purpose of the PEG8 linker in this reagent?
A4: The polyethylene glycol (PEG) spacer serves several important functions. The PEG8 linker:
-
Increases Water Solubility: It imparts hydrophilicity to the molecule, which improves its solubility in aqueous buffers commonly used for bioconjugation.[4][6]
-
Reduces Aggregation: For protein labeling, PEG linkers can help prevent the aggregation of the labeled proteins.[4]
-
Minimizes Steric Hindrance: The long, flexible PEG chain provides distance between the molecule of interest and the tetrazine, which can reduce steric hindrance and facilitate the ligation reaction.[3]
Q5: Can I use this reagent for live-cell labeling?
A5: Yes, the tetrazine-TCO ligation is a bioorthogonal reaction, meaning it does not interfere with native biological processes.[1][4] This chemistry has been successfully used for labeling biomolecules in living cells.[4][16] The high selectivity and fast kinetics at low concentrations make it an excellent tool for in-situ labeling and imaging studies.[1][16]
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general workflow for conjugating this compound (assuming it has been converted to an NHS ester) to a protein containing a TCO moiety.
1. Reagent Preparation: a. Allow the vials of Methyltetrazine-PEG8-NHS Ester and the TCO-modified protein to equilibrate to room temperature before opening. b. Prepare a reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[3] Avoid buffers containing primary amines.[3] c. Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-PEG8-NHS Ester in anhydrous DMSO or DMF.[3]
2. Conjugation Reaction: a. Dissolve the TCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.[3] b. Add the desired molar excess of the Methyltetrazine-PEG8-NHS Ester stock solution to the protein solution. For a protein at < 5 mg/mL, use a 20-50 fold molar excess.[2] c. Mix the components gently and incubate at room temperature for 60 minutes.[3][10]
3. Quenching and Purification: a. (Optional) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[2][3] b. Remove the excess, unreacted tetrazine reagent using a spin desalting column or through dialysis against the reaction buffer.[3][10]
4. Analysis: a. Confirm successful conjugation using methods such as SDS-PAGE (which may show a band shift), mass spectrometry (to detect the mass increase), or HPLC.[17] b. Quantify the degree of labeling using UV-Vis spectroscopy if the tetrazine or the protein has a distinct absorbance peak.
Caption: A typical workflow for protein conjugation with Methyltetrazine.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. interchim.fr [interchim.fr]
- 4. Bot Detection [iris-biotech.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 7. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. escholarship.org [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
Preventing aggregation of proteins during labeling with Methyltetrazine-PEG8-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during protein labeling with Methyltetrazine-PEG8-NHS Ester, focusing on the prevention of protein aggregation.
Troubleshooting Guide: Preventing Protein Aggregation
Question: My protein solution becomes cloudy or precipitates immediately after adding the Methyltetrazine-PEG8-NHS Ester. What is causing this and how can I fix it?
Answer: Immediate precipitation upon addition of the labeling reagent is a common issue that can stem from several factors related to the local environment and the protein's stability.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Local Reagent Concentration | The labeling reagent is often dissolved in an organic solvent like DMSO or DMF. Adding a concentrated bolus can cause localized denaturation and precipitation of the protein. | 1. Add the labeling reagent solution dropwise to the protein solution while gently vortexing. 2. Dilute the stock solution of the labeling reagent in reaction buffer before adding it to the protein solution. |
| Solvent Shock | The organic solvent used to dissolve the labeling reagent can cause the protein to precipitate if the final concentration of the solvent in the reaction mixture is too high. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 5-10% (v/v). 2. If the labeling reagent has poor aqueous solubility, consider using a water-soluble formulation if available. |
| Incorrect Buffer pH | The recommended pH for NHS ester labeling (pH 8.3-8.5) might be close to your protein's isoelectric point (pI), where its solubility is at a minimum.[1][2][3][4] | 1. Determine the pI of your protein. 2. Adjust the reaction buffer pH to be at least 1-1.5 pH units away from the pI.[3] If the pI is around 8.5, consider performing the labeling at a lower pH (e.g., 7.5-8.0), although this may slow down the reaction rate.[5][6][7] |
Question: I observe gradual protein aggregation or precipitation over the course of the labeling reaction. What are the likely causes and how can I mitigate this?
Answer: Gradual aggregation during the reaction is often due to suboptimal buffer conditions, over-labeling, or inherent instability of the protein under the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Buffer Conditions | The buffer composition, ionic strength, and pH can all impact protein stability during the hours-long incubation for labeling. | 1. Buffer Type: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[8][9] Avoid Tris-based buffers as they contain primary amines that will compete with the protein for labeling.[1][8] 2. Ionic Strength: Optimize the salt concentration (e.g., 50-150 mM NaCl) to maintain protein solubility.[1][10][11] Some proteins may require higher or lower salt concentrations.[1][10] 3. Additives: Include stabilizing agents in the reaction buffer, such as 5-10% glycerol, 50-100 mM arginine, or a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[2][12] |
| Over-labeling of the Protein | Excessive modification of lysine residues can alter the protein's net charge and surface properties, leading to a shift in its pI and reduced solubility.[13] | 1. Reduce the molar excess of the Methyltetrazine-PEG8-NHS Ester in the reaction. Start with a lower ratio (e.g., 3:1 to 5:1 reagent-to-protein) and titrate up as needed.[6] 2. Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the labeling rate. |
| Protein Instability | The protein may be inherently unstable at the required pH or temperature for the labeling reaction. | 1. Perform the labeling reaction at a lower temperature (e.g., 4°C overnight) instead of room temperature. 2. Reduce the overall reaction time. 3. If possible, screen for more stable buffer conditions for your specific protein using techniques like thermal shift assays prior to labeling.[11] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for labeling my protein with Methyltetrazine-PEG8-NHS Ester?
The optimal pH for the reaction of an NHS ester with primary amines (lysine residues and the N-terminus) is typically between 8.3 and 8.5.[8][9][14] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. However, it is crucial to ensure that your protein is soluble and stable at this pH. If your protein's isoelectric point (pI) is close to this range, you may need to perform the reaction at a pH further from the pI (e.g., pH 7.5-8.0) to maintain solubility, which may require a longer reaction time or a higher molar excess of the labeling reagent.[5][6][7]
2. What buffers should I use for the labeling reaction?
It is critical to use an amine-free buffer to avoid quenching the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS), pH 7.4 (note that the reaction will be slower at this pH)
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. [1][13]
3. How much Methyltetrazine-PEG8-NHS Ester should I use?
The optimal molar ratio of labeling reagent to protein depends on the number of accessible lysine residues on your protein and the desired degree of labeling. A good starting point is a 5:1 to 20:1 molar excess of the labeling reagent to the protein.[6] It is advisable to perform a titration experiment to determine the optimal ratio for your specific protein and application to avoid over-labeling, which can lead to aggregation.[13]
4. Can I add stabilizing agents to the reaction mixture?
Yes, adding stabilizing agents can be very effective in preventing protein aggregation. Common additives include:
-
Glycerol: 5-10% (v/v)
-
Arginine: 50-100 mM
-
Sugars: Sucrose or trehalose at 50-100 mM
-
Non-ionic detergents: Low concentrations of Tween-20 or Triton X-100 (e.g., 0.01-0.05%)[2][12]
-
Non-detergent sulfobetaines [2]
It is important to ensure that these additives do not interfere with downstream applications.
5. How should I remove the unreacted labeling reagent after the reaction?
Unreacted labeling reagent can be removed using size-based separation methods. The most common techniques are:
-
Size exclusion chromatography (SEC) / Desalting columns: This is a gentle and effective method for separating the labeled protein from smaller molecules.
-
Dialysis or buffer exchange: This is also a gentle method but can be more time-consuming.
-
Tangential flow filtration (TFF): This is suitable for larger sample volumes.
Experimental Protocols
General Protocol for Protein Labeling with Methyltetrazine-PEG8-NHS Ester
This protocol provides a general starting point. Optimization of the molar ratio of the labeling reagent, reaction time, and buffer conditions may be necessary for your specific protein.
1. Buffer Preparation:
-
Prepare a fresh, amine-free reaction buffer. A common choice is 100 mM sodium bicarbonate, pH 8.3. Ensure the pH is verified at the temperature you will be conducting the reaction.
2. Protein Preparation:
-
Dissolve or exchange your protein into the reaction buffer. This can be done using a desalting column or dialysis.
-
Determine the protein concentration accurately.
3. Labeling Reagent Preparation:
-
Immediately before use, dissolve the Methyltetrazine-PEG8-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[13]
4. Labeling Reaction:
-
Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess (e.g., 10:1 reagent-to-protein).
-
While gently vortexing the protein solution, add the labeling reagent stock solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
5. Removal of Unreacted Reagent:
-
After the incubation, remove the unreacted labeling reagent and byproducts using a desalting column, dialysis, or another suitable method, exchanging the labeled protein into a storage buffer of choice.
6. Characterization:
-
Determine the final concentration of the labeled protein.
-
Optionally, determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Visualizations
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. youtube.com [youtube.com]
- 11. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. fluidic.com [fluidic.com]
Side reactions of Methyltetrazine-PEG8-NH-Boc and how to avoid them
Welcome to the technical support center for Methyltetrazine-PEG8-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker used in bioconjugation.[1][] It features three key components:
-
A Methyltetrazine group that rapidly reacts with strained alkenes like trans-cyclooctene (TCO) in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5]
-
An eight-unit polyethylene glycol (PEG8) spacer that enhances water solubility, reduces aggregation, and minimizes immunogenicity of the labeled biomolecule.[5][6]
-
A Boc-protected amine (NH-Boc) , which provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation steps.[7][8]
Its primary application is in the precise, site-specific labeling and conjugation of biomolecules, such as proteins, antibodies, and nanoparticles, for use in drug delivery, bioimaging, and diagnostics.[][3][]
Q2: What are the main advantages of using a methyltetrazine for bioconjugation?
Methyl-substituted tetrazines are among the most stable tetrazines available for bioconjugation.[3] Key advantages include:
-
High Stability: They exhibit greater stability in aqueous media compared to hydrogen-substituted tetrazines.[5]
-
Rapid Kinetics: The reaction with TCO is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at very low concentrations.[3][5][10]
-
Bioorthogonality: The reaction is highly selective and does not interfere with other functional groups typically found in biological systems.[3][11]
-
Catalyst-Free: The reaction proceeds efficiently under mild, physiological conditions (pH 6-9, room temperature) without the need for a cytotoxic copper catalyst.[5][10]
Q3: When should I remove the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine.[7] It should be removed only when you intend to use the amine for a subsequent reaction. Deprotection is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA).[12][] The Boc group is resistant to most basic and nucleophilic conditions.[14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: Low or No Conjugation to TCO-labeled Biomolecule
Question: I am seeing very low yield in my tetrazine-TCO ligation reaction. What could be the cause?
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of Tetrazine | The tetrazine ring can degrade under harsh conditions such as high temperatures or exposure to strong acids or bases.[] While methyltetrazines are relatively stable, prolonged exposure to non-optimal conditions can lead to hydrolysis. | Ensure your reaction buffer is within the optimal pH range of 6-9.[10] Avoid high temperatures and store the reagent as recommended. |
| Reaction with Nucleophiles | Tetrazines can be susceptible to nucleophilic attack, particularly from thiols (e.g., from DTT or cysteine residues).[16] This can lead to the degradation of the tetrazine ring before it can react with TCO. | If possible, remove or cap free thiols prior to the tetrazine ligation step. If a reducing agent is necessary, consider using TCEP, which has been shown to be compatible with some organometallic conjugation reactions.[17] |
| Isomerization of TCO Partner | Highly strained trans-cyclooctenes (TCO) can sometimes isomerize to the much less reactive cis-cyclooctene, especially in the presence of nucleophiles like thiols.[16] | Use a stable TCO derivative. If you suspect isomerization, check the purity and integrity of your TCO-labeled molecule. |
| Suboptimal Reaction Conditions | The reaction kinetics, while fast, are still dependent on concentration and stoichiometry. | Optimize the molar ratio of reactants. A slight excess (1.05-1.5 equivalents) of the tetrazine reagent over the TCO-labeled protein is often recommended.[11] Ensure adequate mixing and a sufficient reaction time (typically 30-120 minutes at room temperature).[11] |
Issue 2: Unintended Deprotection of the Boc Group
Question: My subsequent reaction with the Boc-protected amine is failing, and I suspect the Boc group is being lost prematurely. How can I prevent this?
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Exposure to Acidic Conditions | The Boc group is designed to be removed by acid.[7][8] Exposure to acidic buffers or reagents during purification or other steps can lead to its premature cleavage. | Maintain a neutral or slightly basic pH (pH 7-8.5) in all steps prior to the intended deprotection. Avoid buffers with a pH below 6. |
| Strong Base Exposure | While generally stable to bases, very strong bases can deprotonate the N-H bond of the Boc-carbamate, potentially leading to side reactions and loss of the protecting group.[14] | Avoid using strong bases like NaOH or KOH in your reaction mixture. Use standard biological buffers like PBS. |
Issue 3: Complex or Unidentifiable Products in Final Analysis
Question: After my ligation reaction, analytical methods like mass spectrometry show a mixture of unexpected products. What could be happening?
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Formation of Isomers | Certain tetrazine ligation reactions can result in the formation of a mixture of isomers (e.g., tautomers of the dihydropyridazine product), which can complicate purification and characterization.[18][19] | This is an inherent property of the cycloaddition. If isomeric products are a major issue, investigate modified tetrazine or dienophile structures designed to yield a single product.[18] Ensure your analytical method (e.g., chromatography) is capable of resolving these isomers. |
| Side Reactions with Biomolecule | While highly bioorthogonal, side reactions can occur. For example, some activated PEG reagents used in synthesis can react with amino acids other than lysine, such as histidine or tyrosine, under certain conditions.[20] | This is less of a concern with the pre-functionalized this compound reagent but is important to consider if you are performing multi-step conjugations. Ensure reaction conditions are optimized for the specific functional groups you are targeting. |
| Click-to-Release Reaction | In some specific contexts with TCO-linked payloads, the tetrazine ligation can trigger a subsequent elimination reaction, cleaving the TCO from its attached molecule.[19] This is a specialized application and not a typical side reaction. | Be aware of the structure of your TCO partner. This is generally only a concern with TCOs specifically designed for "click-to-release" applications. |
Experimental Protocols & Data
Protocol 1: General Procedure for Tetrazine-TCO Ligation
This protocol outlines a general method for conjugating a Methyltetrazine-PEG reagent to a TCO-labeled protein.
-
Reagent Preparation:
-
Allow the this compound reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.
-
-
Protein Preparation:
-
Prepare the TCO-containing protein in an amine-free buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided as they can interfere with other common labeling chemistries.[11]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the TCO-containing protein solution.
-
Stoichiometry: A molar excess of 1.05 to 1.5 equivalents of the tetrazine reagent per equivalent of TCO-protein is recommended.[11]
-
Incubate the reaction at room temperature for 30 to 120 minutes.[11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the absorbance between 510-550 nm.[10]
-
-
Purification:
-
Storage:
-
Store the final conjugate at 4°C or as appropriate for the specific biomolecule.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Reagent Preparation:
-
Prepare a deprotection solution, typically containing Trifluoroacetic acid (TFA). A common solution is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
-
Deprotection Reaction:
-
Lyophilize the Boc-protected conjugate to remove all water.
-
Add the cold deprotection solution to the dried conjugate.
-
Incubate on ice or at room temperature for 1-2 hours.
-
-
Removal of TFA:
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
The deprotected product can be precipitated with cold ether.
-
-
Purification:
-
Resuspend the product in a suitable buffer and purify using dialysis or size-exclusion chromatography to remove residual TFA and scavengers.
-
Table 1: Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Condition | Rationale / Notes |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Amine-free buffer is crucial to avoid side reactions with common labeling reagents.[11] |
| pH | 6.0 - 9.0 | The reaction is efficient across a broad physiological pH range.[10] |
| Temperature | Room Temperature (20-25°C) | Reaction proceeds rapidly at ambient temperatures.[11] |
| Molar Ratio (Tz:TCO) | 1.05:1 to 1.5:1 | A slight excess of the tetrazine ensures complete consumption of the TCO-labeled molecule.[11] |
| Reaction Time | 30 - 120 minutes | The extremely fast kinetics mean the reaction is often complete within this timeframe.[10][11] |
Visual Guides
Workflow for Tetrazine-TCO Bioconjugation
Caption: Experimental workflow for bioconjugation using this compound.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting flowchart for low-yield tetrazine-TCO ligation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creativepegworks.com [creativepegworks.com]
Optimizing reaction buffer for Methyltetrazine-PEG8-NH-Boc conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction buffer and overall protocol for Methyltetrazine-PEG8-NH-Boc conjugation.
Experimental Workflow Overview
The overall process involves two key stages: the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a primary amine, followed by the conjugation of this amine to a molecule of interest. This is then followed by the well-known bioorthogonal reaction between the methyltetrazine and a trans-cyclooctene (TCO)-tagged molecule.
Caption: A general workflow for the utilization of this compound in bioconjugation.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the Boc deprotection and subsequent amine conjugation steps.
Boc Deprotection
Q1: I am observing low or incomplete Boc deprotection. What could be the cause?
A1: Incomplete deprotection is often due to suboptimal reaction conditions. Here are a few things to check:
-
Acid Concentration: Ensure you are using a sufficient concentration of acid. For trifluoroacetic acid (TFA), a common condition is 20-50% in dichloromethane (DCM). For hydrochloric acid (HCl), 4M in 1,4-dioxane is frequently used.[1]
-
Reaction Time: While deprotection can be rapid (sometimes complete in 10-20 minutes), some substrates may require longer reaction times.[1] Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) to determine the optimal time.
-
Moisture: Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction.
Q2: My acid-sensitive functional groups (e.g., esters) are being cleaved during Boc deprotection. How can I prevent this?
A2: This is a common issue when using strong acids like TFA. Consider the following modifications to your protocol:
-
Switch to a Milder Acid: Using 4M HCl in dioxane or ethyl acetate is often effective for Boc removal while minimizing the cleavage of acid-sensitive esters.[2][3]
-
Lower the Reaction Temperature: Performing the deprotection at 0°C can help to reduce the rate of side reactions.[3]
-
Reduce Reaction Time: Carefully monitor the reaction and stop it as soon as the Boc deprotection is complete to minimize exposure of your molecule to acidic conditions.
Q3: After deprotection with TFA, I am seeing a side product with a mass corresponding to trifluoroacetylation of my amine. How can I avoid this?
A3: Trifluoroacetylation is a known side reaction. While the less nucleophilic nature of TFA compared to a carboxylic acid coupling partner makes this a minor product in subsequent steps, it can still occur.[4] To mitigate this:
-
Thoroughly Remove TFA: After deprotection, ensure all residual TFA is removed. This can be achieved by co-evaporation with a solvent like toluene or isopropanol under high vacuum.[1]
-
Neutralization: Carefully neutralize the reaction mixture with a base like DIPEA before proceeding to the next step.[4]
Amine Conjugation (Post-Deprotection)
Q4: My conjugation yield is low after deprotecting the Boc group. What are the likely causes?
A4: Low conjugation yield can stem from several factors, assuming deprotection was successful:
-
Incorrect pH: The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is highly pH-dependent. The optimal pH range is typically 7.2-8.5, with pH 8.3-8.5 often yielding the best results.[5][6][7] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[5][8]
-
Inappropriate Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your deprotected linker for reaction with the NHS ester and should be avoided.[9][10] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[11][12]
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive.[9] Always allow the reagent to come to room temperature before opening to prevent condensation, and dissolve it in an anhydrous solvent like DMSO or DMF immediately before use.[9][10] Do not prepare stock solutions for long-term storage.[9][10]
-
Purity of Starting Materials: Impurities in your deprotected linker or the molecule you are conjugating it to can interfere with the reaction.[13] Ensure your materials are of high purity.
Q5: How can I optimize the buffer conditions for my conjugation reaction?
A5: The following table summarizes recommended buffer conditions for NHS ester conjugations.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity with NHS ester stability.[5][6][7][8] |
| Buffer Type | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | These are non-amine containing buffers that do not interfere with the reaction.[11][12] |
| Buffers to Avoid | Tris, Glycine | These contain primary amines that will compete in the reaction.[9][10] |
Stability of Methyltetrazine
Q6: Is the methyltetrazine group stable throughout the deprotection and conjugation steps?
A6: Methyltetrazines are generally more stable than many other tetrazine derivatives.[14] However, they can still be susceptible to degradation under certain conditions:
-
Acidic Conditions: While stable during typical Boc deprotection protocols, prolonged exposure to strong acids should be avoided.
-
Nucleophiles: Tetrazines can be degraded by nucleophiles, such as thiols (e.g., from DTT or cysteine).[14] If your biomolecule contains free thiols, they may need to be protected.
-
pH: Tetrazine stability can be pH-dependent, with some degradation observed in basic aqueous solutions.[15] It is advisable to perform the conjugation at the recommended pH (7.2-8.5) and not to use excessively basic conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate.
-
Dissolution: Dissolve the this compound in an appropriate anhydrous solvent (e.g., dichloromethane (DCM)).
-
Acid Addition:
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS. For acid-sensitive substrates, perform the reaction at 0°C.[3]
-
Solvent Removal: Remove the solvent and excess acid under a stream of nitrogen, followed by high vacuum. To ensure complete removal of TFA, co-evaporate the residue with toluene.[1]
-
Product Isolation: The deprotected product is often obtained as a TFA or HCl salt.[18] This can be used directly in the next step after careful drying, or it can be neutralized.
Protocol 2: Conjugation of Deprotected Methyltetrazine-PEG8-NH2 to an NHS Ester
-
Preparation of Deprotected Linker: Dissolve the dried deprotected Methyltetrazine-PEG8-NH2 (from Protocol 1) in a non-amine containing buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).[9][12]
-
Preparation of NHS Ester: Immediately before use, dissolve the NHS ester-functionalized molecule in an anhydrous water-miscible organic solvent such as DMSO or DMF.[9][10]
-
Conjugation Reaction: Add the dissolved NHS ester to the solution of the deprotected linker. The molar ratio of NHS ester to amine may need to be optimized, but a 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[10]
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[8]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[8]
-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC, to remove excess reagents and byproducts.
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyltetrazine-PEG8-NH-Boc
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete tert-butyloxycarbonyl (Boc) deprotection of Methyltetrazine-PEG8-NH-Boc. The following frequently asked questions (FAQs) and troubleshooting advice will help identify potential causes for incomplete reactions and provide systematic solutions to achieve successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection can stem from several factors, often related to reaction conditions and reagent quality. The most common culprits include:
-
Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. If the concentration of TFA is too low or the acid has degraded, it may not be sufficient to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: The deprotection reaction is time and temperature-dependent. Short reaction times or low temperatures can lead to incomplete removal of the Boc group.
-
Water Content: While a small amount of water can sometimes be tolerated, excessive water in the reaction mixture can hydrolyze the TFA and reduce its effectiveness.
-
Reagent Degradation: Old or improperly stored TFA can lose its potency.
-
Substrate Solubility: The pegylated nature of the substrate might affect its solubility in the reaction solvent, potentially hindering the reaction.
-
Presence of Scavengers: While scavengers are often used to prevent side reactions, certain scavengers or excessive amounts might interfere with the deprotection process.
Q2: How can I monitor the progress of the Boc deprotection reaction?
Monitoring the reaction is crucial to determine its endpoint and to avoid unnecessary exposure of the product to harsh acidic conditions, which could potentially degrade the methyltetrazine ring. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method. The Boc-protected starting material is significantly less polar than the resulting free amine. A spot of the reaction mixture can be co-spotted with the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and definitive analysis, LC-MS is the preferred method. It allows for the separation of the starting material, product, and any byproducts, and the mass spectrometer provides confirmation of their identities by their mass-to-charge ratio.
Q3: What is the optimal concentration of TFA for this deprotection?
The optimal TFA concentration can vary depending on the substrate and the solvent used. A common starting point is a solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM).[1][2] For substrates that are more resistant to deprotection, a higher concentration of up to 95% TFA may be necessary.[3] However, it is important to note that higher TFA concentrations can increase the risk of side reactions.
Q4: Can the methyltetrazine ring degrade under acidic deprotection conditions?
Tetrazines are generally stable under acidic conditions used for Boc deprotection.[4] However, prolonged exposure to strong acids or high temperatures should be avoided to minimize any potential degradation. Monitoring the reaction and working it up promptly once complete is recommended.
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction despite standard conditions | Insufficient TFA concentration or activity. | Increase the TFA concentration in increments (e.g., from 20% to 50% in DCM). Use fresh, high-quality TFA. |
| Inadequate reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). | |
| Low reaction temperature. | Perform the reaction at room temperature. Gentle warming (e.g., to 40°C) can be attempted cautiously, but monitor for potential degradation of the tetrazine ring. | |
| Presence of multiple spots on TLC or peaks in LC-MS | Side reactions due to reactive carbocations. | Add a scavenger such as triisopropylsilane (TIPS) or thioanisole to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS.[3] |
| Degradation of the methyltetrazine ring. | Reduce the reaction time and/or TFA concentration. Ensure the reaction is performed at room temperature or below. | |
| Difficulty in isolating the product after workup | The product is highly water-soluble due to the PEG chain. | Avoid aqueous workups if possible. After removing the TFA in vacuo, precipitate the product by adding cold diethyl ether. Alternatively, use a solid-phase extraction (SPE) cartridge to purify the product. |
| Formation of a TFA salt that is difficult to handle. | After evaporation of TFA, dissolve the residue in a minimal amount of a suitable solvent and neutralize with a mild base like diisopropylethylamine (DIPEA) before further purification. |
Experimental Protocols
Standard Boc Deprotection Protocol
-
Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 30 minutes using TLC or LC-MS.
-
Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual TFA.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 10% methanol in DCM with 1% triethylamine).
-
On a TLC plate, spot the starting material (a solution of this compound in DCM) in one lane.
-
In another lane, spot a small aliquot of the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin for the free amine).
-
The reaction is complete when the starting material spot is no longer visible and a new, more polar spot corresponding to the product is observed.
Visualizing the Process
To better understand the troubleshooting workflow and the chemical transformation, the following diagrams are provided.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection of this compound.
References
How to remove unreacted Methyltetrazine-PEG8-NH-Boc after labeling
This guide provides troubleshooting advice and detailed protocols for removing unreacted Methyltetrazine-PEG8-NH-Boc from your biomolecule sample after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual unreacted labeling reagent can interfere with downstream applications by competing for binding sites in subsequent reactions (e.g., click chemistry with a TCO-containing molecule), causing high background signals, or leading to inaccurate quantification of the labeled biomolecule.
Q2: What are the most common methods for removing small molecule PEG reagents?
A2: The most common and effective methods are size exclusion chromatography (SEC) and dialysis.[1][][3] Both techniques separate molecules based on their size, which is ideal for removing the smaller this compound (MW: 724.85 Da) from a much larger labeled biomolecule (e.g., an antibody at ~150 kDa).[4]
Q3: Which purification method should I choose?
A3: The choice depends on your sample volume, concentration, urgency, and the required final purity. Size exclusion chromatography is generally faster and provides higher resolution, while dialysis is simpler for larger volumes and does not require specialized equipment, though it is more time-consuming.[1][3]
Q4: Can I use other chromatography techniques like ion-exchange (IEX) or reversed-phase (RP-HPLC)?
A4: While techniques like IEX, HIC, and RP-HPLC are powerful for purifying PEGylated proteins, they are often used to separate proteins with different degrees of PEGylation or positional isomers.[][5] For the simple removal of unreacted small-molecule PEG reagents, SEC or dialysis is typically more straightforward and sufficient.[][6]
Q5: How can I confirm that the unreacted reagent has been successfully removed?
A5: You can analyze the purified sample using techniques like HPLC, mass spectrometry (MS), or SDS-PAGE. A comparison of the chromatogram or spectrum of the purified sample with that of the unreacted reagent and the unlabeled biomolecule will confirm its removal.
Purification Method Selection Guide
Use the following diagram to help you decide on the most suitable purification strategy for your experiment.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of labeled biomolecule after purification. | 1. Protein Precipitation: The labeling process or buffer conditions may have caused the protein to aggregate and precipitate.[7] 2. Non-specific Binding: The biomolecule may be binding to the chromatography resin or dialysis membrane. 3. Over-labeling: Attaching too many labels can change the protein's properties, leading to insolubility.[7] | 1. Check the solubility of your protein in the chosen buffers. Adjust pH or ionic strength if necessary. Consider adding solubilizing agents. 2. For SEC, ensure you are using an inert resin. For dialysis, ensure the membrane material is compatible with your protein. 3. Reduce the molar excess of the labeling reagent in your initial reaction.[6] |
| Unreacted this compound is still present in the final sample. | 1. Inefficient Separation (SEC): The column length may be insufficient, or the flow rate may be too high for proper separation.[8] 2. Incomplete Diffusion (Dialysis): The dialysis time may be too short, the buffer volume too small, or not enough buffer changes were performed.[9][10] 3. Incorrect MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing the labeled product to leak out, or too close to the size of the product, hindering separation. | 1. Use a longer SEC column or connect two columns in series. Reduce the flow rate to increase resolution. 2. Increase dialysis time to at least 4 hours per buffer change, with an overnight final dialysis step. Use a dialysate volume at least 200-500 times the sample volume and perform at least three buffer changes.[11] 3. Select a dialysis membrane with an MWCO that is at least 1/3 to 1/2 the molecular weight of your biomolecule. |
| Labeled biomolecule appears aggregated after purification. | 1. Buffer Incompatibility: The final elution or dialysis buffer may not be optimal for your protein's stability. 2. High Concentration: The purification process may have resulted in a highly concentrated sample, promoting aggregation. | 1. Perform a buffer exchange into a buffer known to be optimal for your protein's stability.[12] 2. Elute into a larger volume to reduce the final concentration. If using dialysis, ensure the final sample volume is appropriate. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This method separates molecules based on their hydrodynamic radius.[1] Larger molecules, like the labeled biomolecule, cannot enter the pores of the chromatography beads and elute first. Smaller molecules, like the unreacted this compound, enter the pores and have a longer path, eluting later.[12][13]
Workflow Diagram
Caption: Workflow for purification by Size Exclusion Chromatography.
Detailed Protocol
-
Column Selection: Choose a gel filtration column with a fractionation range appropriate for your biomolecule. For example, for an antibody (~150 kDa), a column suitable for separating proteins in the 10-600 kDa range would be appropriate.
-
Equilibration: Equilibrate the column with at least two column volumes of your desired final buffer (e.g., PBS) at a flow rate recommended by the manufacturer.
-
Sample Loading: Centrifuge your labeling reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Carefully load the supernatant onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin isocratic elution with the equilibration buffer.
-
Fraction Collection: Monitor the column eluate using a UV detector at 280 nm. Collect fractions. The first major peak corresponds to your labeled biomolecule, while a later, smaller peak will contain the unreacted PEG reagent and other small molecules.
-
Analysis: Analyze the collected fractions (e.g., via SDS-PAGE or UV-Vis spectroscopy) to confirm the presence of your purified, labeled biomolecule. Pool the relevant fractions.
Method 2: Dialysis
Dialysis involves the passive diffusion of molecules across a semi-permeable membrane.[11] By placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO), the small, unreacted this compound will diffuse out into a large volume of buffer, while the larger, labeled biomolecule is retained.[3][14]
Workflow Diagram
Caption: Workflow for purification by Dialysis.
Detailed Protocol
-
Membrane Selection: Choose a dialysis membrane or cassette with an MWCO that is significantly smaller than your biomolecule (typically 1/3 to 1/2 the molecular weight). For an antibody, a 10-20 kDa MWCO is common.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water to remove any preservatives.[9]
-
Sample Loading: Pipette your reaction mixture into the dialysis bag or cassette and seal it securely, ensuring no leaks.
-
Dialysis: Submerge the sealed bag in a large volume of the desired buffer (e.g., 1L of PBS for a 1-2 mL sample) in a beaker or container.[9] Place the container on a magnetic stir plate and add a stir bar to facilitate diffusion. Stir gently at 4°C.[10]
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours. Discard the buffer and replace it with fresh buffer. Repeat this step at least two more times. For maximum purity, the final dialysis step should be performed overnight.[11]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and transfer the purified sample to a clean tube.[9]
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Solid-Phase Extraction (SPE) |
| Principle | Separation based on hydrodynamic size through a porous matrix.[1][15] | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3][11] | Separation based on differential affinity of compounds for a solid sorbent.[16][17] |
| Advantages | - Fast (30-60 mins) - High resolution - Also performs buffer exchange[12] | - Simple setup - Handles large sample volumes - Gentle on proteins | - Rapid and can be automated[17] - Can concentrate the sample - High selectivity with specific sorbents[17] |
| Disadvantages | - Requires specialized equipment (FPLC/HPLC) - Potential for sample dilution[12] - Limited by sample volume | - Time-consuming (hours to days)[3] - Potential for sample loss due to leaks or non-specific binding - Requires large buffer volumes | - May require method development to optimize sorbent and elution conditions - Primarily for smaller sample volumes |
References
- 1. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. static.igem.org [static.igem.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Dialysis [comis.med.uvm.edu]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. affinisep.com [affinisep.com]
Factors affecting the kinetics of Methyltetrazine-TCO ligation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Methyltetrazine-TCO ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Methyltetrazine-TCO ligation reaction?
The Methyltetrazine-TCO ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] In this reaction, the electron-deficient tetrazine (diene) reacts with the electron-rich trans-cyclooctene (TCO, dienophile).[2] This initial cycloaddition is the rate-determining step and is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[3][4]
Q2: What are the key factors that influence the kinetics of the ligation?
The kinetics of the Methyltetrazine-TCO ligation are primarily influenced by:
-
Electronic Properties: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO.[2] This is achieved by substituting the tetrazine with electron-withdrawing groups (EWGs) and the TCO with electron-donating groups (EDGs).[2]
-
Steric Effects: Less sterically hindered tetrazines and TCOs generally react faster. For instance, monosubstituted tetrazines often exhibit higher reactivity compared to their disubstituted counterparts.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in reaction rates.[2]
-
Solvent: The choice of solvent can influence the reaction kinetics. Protic solvents like water can sometimes accelerate the reaction compared to organic solvents. It is crucial to measure reaction rates in the solvent of interest as correlations between different solvents are not always reliable.
-
pH: The reaction is generally performed at a physiological pH range of 6-9.[3] While small variations within this range may not significantly alter the rate constant, extreme pH values can affect the stability of the reactants.[5]
-
Temperature: Like most chemical reactions, the ligation rate is temperature-dependent, with higher temperatures generally leading to faster kinetics. However, the stability of the reactants, particularly in biological systems, should be considered.
Q3: How do substituents on the tetrazine ring affect reaction kinetics and stability?
Substituents on the tetrazine ring have a profound impact on both reactivity and stability:
-
Electron-Withdrawing Groups (EWGs): EWGs, such as pyridyl or pyrimidyl groups, decrease the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the IEDDA reaction.[5][6] However, highly electron-deficient tetrazines can be less stable in aqueous media and more susceptible to degradation by nucleophiles.[6][7]
-
Electron-Donating Groups (EDGs): EDGs, like methyl groups, increase the LUMO energy, leading to slower reaction rates.[5] However, they generally enhance the stability of the tetrazine.[6]
-
Steric Hindrance: Bulky substituents on the tetrazine can sterically hinder the approach of the TCO, slowing down the reaction.
A trade-off often exists between reactivity and stability, where highly reactive tetrazines tend to be less stable.[2] The choice of tetrazine should be guided by the specific experimental requirements, balancing the need for rapid kinetics with sufficient stability under the reaction conditions.
Q4: Which TCO derivative should I choose for my experiment?
The choice of TCO derivative depends on the desired reactivity and the experimental conditions:
-
Standard TCOs: These are suitable for many applications and offer a good balance of reactivity and stability.
-
Strained TCOs (e.g., sTCO, d-TCO): These derivatives exhibit significantly faster reaction kinetics due to increased ring strain.[2][8] This makes them ideal for reactions at very low concentrations or for time-critical in vivo applications.[8] However, some highly strained TCOs may have reduced stability, especially in the presence of thiols.[9][10]
-
Axial vs. Equatorial Isomers: For some TCO derivatives, the axial isomer reacts faster than the equatorial isomer.[11]
-
PEGylated TCOs: The inclusion of a polyethylene glycol (PEG) spacer can improve water solubility and reduce aggregation of labeled biomolecules.[12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Slow or Incomplete Reaction | 1. Low Reactant Concentration: The reaction rate is dependent on the concentration of both the tetrazine and TCO. | Increase the concentration of one or both reactants. If working with low abundance biomolecules, consider using a more reactive tetrazine or a strained TCO to compensate. |
| 2. Suboptimal Reactants: The chosen tetrazine or TCO may not be reactive enough for the specific application. | Switch to a more reactive tetrazine (e.g., one with electron-withdrawing substituents) or a more strained TCO derivative. Refer to the quantitative data tables to select a pair with a higher rate constant. | |
| 3. Reactant Degradation: Tetrazines, especially highly reactive ones, and some TCOs can degrade over time, particularly in aqueous solutions or at non-optimal pH.[6][7] | Use freshly prepared solutions of reactants. Store stock solutions appropriately (e.g., at -20°C or -80°C in an anhydrous solvent). Assess the purity of the reactants before use. | |
| 4. Inefficient Labeling of Biomolecule: If the tetrazine or TCO is conjugated to a biomolecule, the labeling efficiency might be low. | Optimize the labeling protocol for your biomolecule. Ensure complete removal of any quenching agents (e.g., Tris buffer if using NHS esters) before the ligation reaction.[12] | |
| 5. Steric Hindrance: The ligation site on a biomolecule might be sterically inaccessible. | If possible, choose a different labeling site on the biomolecule. Using reactants with longer linkers or spacers might also help overcome steric hindrance.[12] | |
| Low Yield of Conjugated Product | 1. Inaccurate Quantification of Reactants: Incorrect estimation of the concentration of the tetrazine or TCO-labeled biomolecule. | Accurately determine the concentration of your reactants using appropriate methods (e.g., UV-Vis spectroscopy for tetrazines). |
| 2. Side Reactions: Although the Methyltetrazine-TCO ligation is highly bioorthogonal, side reactions can occur under certain conditions, or impurities in the reactants might lead to undesired products. | Ensure the purity of your reactants. If side reactions are suspected, consider purifying the final conjugate. | |
| 3. Isomerization of TCO: Some strained TCOs can isomerize to the less reactive cis-cyclooctene form, especially in the presence of thiols or over long incubation times.[13] | Use TCO derivatives with improved stability if working with thiol-containing samples or for long-term experiments.[8][9] | |
| Reactant Instability | 1. Hydrolysis of Tetrazine: Highly electron-deficient tetrazines can be susceptible to hydrolysis in aqueous buffers.[7] | Use tetrazines with a better balance of reactivity and stability (e.g., methyl-substituted tetrazines) for applications requiring long incubation times in aqueous media.[1][6] Prepare aqueous solutions of sensitive tetrazines immediately before use. |
| 2. Degradation of TCO: Highly strained TCOs may not be stable for long-term storage, especially in solution.[8] | Store TCO derivatives as solids at low temperatures (-20°C).[8] Prepare solutions fresh and avoid prolonged exposure to conditions that may promote degradation. | |
| Difficulty Monitoring the Reaction | 1. Low Absorbance of Tetrazine: At low concentrations, the change in the characteristic absorbance of the tetrazine (around 520-540 nm) may be difficult to detect. | If possible, use higher concentrations for kinetic studies. Alternatively, use a fluorogenic tetrazine probe that shows a significant increase in fluorescence upon reaction with TCO.[6] |
Quantitative Data
Table 1: Second-Order Rate Constants (k₂) of Various Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 9:1 Methanol/Water | 25 | ~2000 |
| 3-phenyl-6-methyl-1,2,4,5-tetrazine | TCO-PEG₄ | DPBS | 37 | 990[7] |
| 3-(2-pyridyl)-6-methyl-1,2,4,5-tetrazine | TCO-PEG₄ | DPBS | 37 | 5120[7] |
| 3-(4-pyridyl)-6-methyl-1,2,4,5-tetrazine | TCO-PEG₄ | DPBS | 37 | 1820[7] |
| 3,6-bis(2,3-dihydro-1,4-dioxin-6-yl)-1,2,4,5-tetrazine | TCO-PEG₄ | DPBS | 37 | 6450[7] |
| Hydrogen-substituted tetrazine | TCO | PBS (pH 7.4) | 37 | up to 30,000[1][5] |
| Methyl-substituted tetrazine | TCO | Aqueous media | N/A | ~1000[1] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 3.6[14] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | Ambient | 118[14] |
Note: Reaction rates can vary depending on the specific structures of the tetrazine and TCO, as well as the experimental conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: General Procedure for Methyltetrazine-TCO Ligation
-
Reactant Preparation: Prepare stock solutions of the methyltetrazine and TCO derivatives in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer). It is recommended to use anhydrous solvents for long-term storage of stock solutions at -20°C or -80°C.
-
Reaction Setup: In a reaction vessel, combine the methyltetrazine and TCO solutions at the desired concentrations. For labeling biomolecules, a slight excess (1.5-2 equivalents) of the labeling reagent (tetrazine or TCO) is often used.[12]
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a sufficient period.[3] The reaction time will depend on the kinetics of the specific tetrazine-TCO pair and the reactant concentrations.
-
Monitoring (Optional): The progress of the reaction can be monitored by following the disappearance of the characteristic pink color of the tetrazine, or more quantitatively by UV-Vis spectroscopy (monitoring the decrease in absorbance around 520-540 nm).[3][6]
-
Purification (if necessary): If unreacted starting materials or side products need to be removed, the final conjugate can be purified using appropriate techniques such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Monitoring Ligation Kinetics using UV-Vis Spectroscopy
-
Instrument Setup: Set a UV-Vis spectrophotometer to measure absorbance at the λₘₐₓ of the tetrazine derivative (typically between 520-540 nm).
-
Sample Preparation: Prepare solutions of the tetrazine and a stoichiometric excess of the TCO derivative in the desired reaction buffer (e.g., PBS).
-
Measurement:
-
Record the initial absorbance of the tetrazine solution.
-
Initiate the reaction by adding the TCO solution to the tetrazine solution and mix quickly.
-
Immediately start recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For pseudo-first-order conditions (with a large excess of TCO), fit the data to a single exponential decay to obtain the observed rate constant (kₒₑₛ).
-
The second-order rate constant (k₂) can be calculated by dividing kₒₑₛ by the concentration of the TCO in excess.[6]
-
Visualizations
Caption: Mechanism of the Methyltetrazine-TCO ligation.
Caption: Troubleshooting workflow for slow or incomplete ligation.
Caption: Factors influencing the kinetics of Methyltetrazine-TCO ligation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyltetrazine-PEG8-NH-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG8-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
A1: The primary challenges stem from the hybrid nature of the molecule. The PEG linker imparts high polarity and water solubility, which can lead to issues like streaking on normal-phase silica gel.[1] The basic amine group can interact with acidic silica, causing peak tailing and potential degradation.[2] Additionally, the tetrazine ring's stability and potential for byproduct formation during synthesis can introduce closely-related impurities that are difficult to separate.
Q2: What are the most common impurities I should expect?
A2: Common impurities can originate from several sources:
-
Synthesis of the Tetrazine Ring: The synthesis of unsymmetrical tetrazines can sometimes yield symmetrical tetrazine byproducts.[3][4]
-
Boc-Protection Step: Excess Boc anhydride or byproducts from its decomposition can be present. Incomplete reaction will leave starting material with a free amine.
-
PEG Linker: Commercial PEG linkers can have a degree of polydispersity, meaning you might have conjugates with slightly different PEG chain lengths (e.g., PEG7 or PEG9).
-
Degradation: Tetrazines can degrade over time, especially if exposed to light or certain solvents. The stability is generally improved by the methyl group.[5][6]
Q3: Which purification techniques are most suitable for this compound?
A3: A combination of flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed. Flash chromatography is useful for initial, large-scale purification from crude reaction mixtures, while RP-HPLC is ideal for achieving high purity and for final purification of smaller quantities.
Q4: How should I store the purified this compound conjugate?
A4: For long-term stability, it is recommended to store the compound at -20°C, protected from light and moisture.[6][7][8] Lyophilization can be a good option for long-term storage of the final product, as it removes residual solvents and water that could contribute to degradation.[9][10][11]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Streaking on TLC and Column | The highly polar PEG chain is interacting strongly with the silica stationary phase. | * Use a more polar mobile phase, such as a gradient of methanol in dichloromethane.[12] * Consider using a less polar solvent system that still provides good separation, for example, a slow gradient of 1:1 ethanol/isopropanol in chloroform has been reported to give better separation for PEG-containing compounds than methanol.[1] |
| Poor Separation of Product from Impurities | The chosen solvent system does not provide adequate selectivity between the product and closely-related impurities. | * Optimize the solvent gradient. A shallower gradient often provides better resolution. * If the impurities are less polar, start with a low polarity mobile phase and gradually increase the polarity. |
| Product is not Eluting from the Column | The compound is irreversibly adsorbed onto the silica, possibly due to the basicity of the free amine (if the Boc group was unintentionally removed). | * Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonium hydroxide, to neutralize acidic sites on the silica gel.[2][13] * Consider using an amine-bonded silica column which is more suitable for basic compounds.[14] |
| Product Decomposes on the Column | The tetrazine ring may be sensitive to the acidic nature of the silica gel. | * Deactivate the silica gel by pre-flushing the column with a mobile phase containing a small amount of triethylamine.[13] * Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | * Secondary interactions between the basic amine and residual silanols on the C18 column.[15] * The mobile phase pH is close to the pKa of the amine. | * Add a modifier to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% is commonly used to protonate the amine and silanols, reducing secondary interactions. * Operate at a lower pH (e.g., 2-3) to ensure full protonation of the amine.[15][16] |
| Broad Peaks | The polydispersity of the PEG linker can lead to a distribution of closely eluting species, resulting in peak broadening.[17] | * This is an inherent property of the material if the starting PEG linker is not monodisperse. High-resolution mass spectrometry can confirm this. * Use a high-efficiency column with smaller particles to improve resolution. |
| Poor Retention | The compound is too polar for the C18 column and is eluting in the void volume. | * Start with a highly aqueous mobile phase (e.g., 95% water with 0.1% TFA). * Use a C18 column designed for aqueous mobile phases to prevent phase collapse.[18] |
| Irreproducible Retention Times | * Column degradation. * Inconsistent mobile phase preparation. * Phase collapse of the C18 column with highly aqueous mobile phases. | * Use a guard column to protect the analytical column.[19] * Ensure accurate and consistent mobile phase preparation. * Use an aqueous-stable C18 column if using high water content in the mobile phase.[18] |
Experimental Protocols
Preparative Flash Column Chromatography (Illustrative Protocol)
This protocol is a general guideline and should be optimized for your specific crude product mixture.
-
Column Selection: Normal-phase silica gel column. For basic compounds, an amine-bonded silica column can be considered.[14]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Mobile Phase Selection:
-
System 1 (for standard silica): A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).[12]
-
System 2 (for improved separation of PEG compounds): A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform.[1]
-
Modifier for basic compounds: Add 0.1% triethylamine to the mobile phase to reduce peak tailing.[2]
-
-
Gradient Elution:
-
Start with a low polarity mobile phase (e.g., 100% dichloromethane).
-
Gradually increase the percentage of the polar solvent (e.g., methanol) over the course of the run.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.
Preparative RP-HPLC (Illustrative Protocol)
This protocol is intended for the final purification of the conjugate.
-
Column Selection: A preparative C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Solvent B over 30-40 minutes.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the tetrazine absorbs (around 260 nm and 520 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Combine the pure fractions and lyophilize to obtain the final product as a stable powder.
Data Presentation
The following tables are illustrative examples of how to present purification and characterization data.
Table 1: Flash Chromatography Purification Summary (Hypothetical Data)
| Parameter | Value |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Crude Sample Loaded | 500 mg |
| Pure Product Yield | 350 mg |
| Purity (by HPLC) | >90% |
Table 2: RP-HPLC Purity Analysis (Hypothetical Data)
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 15.2 | 98.5 | This compound |
| 2 | 14.8 | 0.8 | Unidentified Impurity |
| 3 | 16.1 | 0.7 | Unidentified Impurity |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed one-pot synthesis of tetrazines directly from aliphatic nitriles and hydrazine - Lookchem [lookchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. View of Effect of Lyophilization on Stability of PEG-Protein Conjugate: a Case Study with Peginterferon alfa-2b [revistas.usp.br]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. uhplcs.com [uhplcs.com]
- 17. researchgate.net [researchgate.net]
- 18. labex.hu [labex.hu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Confirming Successful Conjugation of Methyltetrazine-PEG8-NH-Boc: A Comparative Guide to Analytical Techniques
The successful conjugation of Methyltetrazine-PEG8-NH-Boc to a target molecule, such as an antibody or a protein, is a critical step in the development of targeted therapeutics and diagnostic agents. Rigorous analytical characterization is essential to confirm the covalent attachment of the linker, determine the degree of conjugation, and ensure the homogeneity and stability of the resulting conjugate. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in confirming successful conjugation.
Executive Summary of Analytical Techniques
A multi-faceted analytical approach is recommended to provide comprehensive evidence of successful conjugation. The choice of techniques will depend on the specific research question, available instrumentation, and the nature of the conjugated molecule. The following table summarizes the primary analytical methods and their key applications in this context.
| Analytical Technique | Primary Application | Information Provided | Throughput |
| Mass Spectrometry (MS) | Confirmation of covalent conjugation and determination of drug-to-antibody ratio (DAR). | Precise molecular weight of the conjugate, mass shift corresponding to the linker, and distribution of different conjugated species. | Medium |
| Chromatography (HPLC) | Quantification of conjugation efficiency and assessment of conjugate purity and heterogeneity. | Separation of conjugated, unconjugated species, and aggregates. Determination of DAR and drug load distribution. | High |
| UV-Vis Spectroscopy | Rapid estimation of the average number of linkers per molecule. | Average Drug-to-Antibody Ratio (DAR). | High |
| NMR Spectroscopy | Structural confirmation of the linker and its attachment to the molecule of interest. | Chemical environment of specific protons in the linker, confirming its integrity and covalent linkage. | Low |
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry is the most direct and definitive method for confirming the covalent attachment of the this compound linker and for determining the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Method | Key Advantages | Key Disadvantages |
| Electrospray Ionization (ESI-MS) | Soft ionization, suitable for large biomolecules. | High resolution and accuracy, suitable for intact protein analysis and peptide mapping. Can be coupled with liquid chromatography (LC-MS). | Can be sensitive to buffer components and sample purity. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) | Soft ionization, co-crystallization with a matrix. | High throughput, tolerant to some buffer components, and produces singly charged ions, simplifying spectra. | Lower resolution and mass accuracy compared to ESI-MS for large molecules.[1] |
Experimental Protocol: Intact Protein Analysis by ESI-QTOF-MS
This protocol outlines the analysis of an antibody conjugated with this compound.
1. Sample Preparation:
-
Desalt the antibody-conjugate sample using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer like ammonium acetate or ammonium bicarbonate.
-
Adjust the concentration to 0.1-1 mg/mL.
2. LC-MS/MS Parameters:
-
LC System: A reverse-phase liquid chromatography (RPLC) system is often used for online desalting and separation.
-
Column: A C4 or C8 column with a short length is suitable for intact protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20% to 80% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 1000-5000.
3. Data Analysis:
-
The raw mass spectrum will show a series of multiply charged ions.
-
Deconvolute the spectrum using appropriate software (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more linkers.
-
The mass difference between the peaks will correspond to the mass of the this compound linker (approximately 724.85 Da).
Expected Data
| Species | Expected Mass (Da) |
| Unconjugated Antibody (IgG1) | ~148,000 |
| Antibody + 1 Linker | ~148,725 |
| Antibody + 2 Linkers | ~149,450 |
| Antibody + 3 Linkers | ~150,175 |
| Antibody + 4 Linkers | ~150,900 |
High-Performance Liquid Chromatography (HPLC): Quantifying Conjugation
HPLC is a powerful technique for assessing the purity, homogeneity, and extent of conjugation. Different HPLC modes can be employed to separate the conjugated species from the unconjugated starting material and to determine the distribution of species with different numbers of attached linkers.
Comparison of HPLC Techniques
| Technique | Separation Principle | Key Advantages | Key Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein surface under native conditions.[2][3][4][5] | Preserves the native structure of the protein.[3] Excellent for resolving species with different DARs. | Requires high salt concentrations, which can sometimes lead to protein precipitation.[4] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | High resolution and compatibility with MS. Can be used for both intact and reduced ADC analysis.[6][7] | Denaturing conditions may alter the protein structure.[8] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of the molecule. | Useful for detecting aggregation and can be performed under native conditions. | Limited resolution for separating species with small mass differences. |
Experimental Protocol: HIC-HPLC for DAR Analysis
This protocol is suitable for determining the drug-to-antibody ratio (DAR) of an antibody conjugated with this compound.
1. HIC-HPLC System:
-
Column: A HIC column with a butyl or phenyl stationary phase.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
2. Sample Preparation:
-
Dilute the conjugate sample in Mobile Phase A to a concentration of 1 mg/mL.
3. Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated linkers (and thus increased hydrophobicity).
-
The area of each peak is proportional to the abundance of that species.
-
The average DAR can be calculated using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of conjugated linkers for each peak.
Expected Data
A typical HIC chromatogram will show a baseline-resolved separation of the unconjugated antibody (DAR0) and the various conjugated species (DAR1, DAR2, DAR3, etc.). The retention time will increase with the number of attached hydrophobic methyltetrazine linkers.
UV-Vis Spectroscopy: A Quick and Simple Estimation
UV-Vis spectroscopy provides a rapid and straightforward method for estimating the average number of conjugated linkers per molecule, particularly for ADCs.[9][10][11] This method relies on the distinct UV absorbance properties of the antibody and the methyltetrazine group.
Experimental Protocol: UV-Vis for Average DAR Calculation
1. Determine Extinction Coefficients:
-
Measure the extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280).
-
Measure the extinction coefficient of the this compound linker at 280 nm (ε_Linker,280) and at its wavelength of maximum absorbance (λ_max), typically around 310-320 nm (ε_Linker,λ_max).
2. Measure Absorbance of the Conjugate:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the linker (A_λ_max).
3. Calculate Average DAR:
-
The concentration of the linker can be calculated using the Beer-Lambert law at λ_max: C_Linker = A_λ_max / ε_Linker,λ_max
-
The concentration of the antibody can be calculated by correcting the absorbance at 280 nm for the contribution of the linker: C_Ab = (A_280 - (C_Linker * ε_Linker,280)) / ε_Ab,280
-
The average DAR is the ratio of the molar concentrations: Average DAR = C_Linker / C_Ab
NMR Spectroscopy: Structural Confirmation
While less common for routine analysis of large protein conjugates due to sensitivity and resolution challenges, Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for characterizing the linker itself and for confirming its covalent attachment in smaller molecule conjugations. For this compound, ¹H NMR can provide characteristic signals that confirm the integrity of the molecule.
Expected ¹H NMR Chemical Shifts
The following are approximate ¹H NMR chemical shifts for key protons in the this compound linker in CDCl₃. These values can shift slightly depending on the solvent and the conjugation partner.
| Protons | Approximate Chemical Shift (ppm) |
| Methyl protons on the tetrazine ring | ~2.8 - 3.0 |
| Methylene protons of the PEG chain | ~3.6 - 3.7 |
| Methylene protons adjacent to the amide nitrogen | ~3.4 - 3.5 |
| Aromatic protons of the tetrazine ring | ~7.5 - 8.5 |
| Boc protecting group protons | ~1.4 |
Successful conjugation to an amine on a target molecule would result in the disappearance of the Boc protecting group signal and the appearance of new signals corresponding to the amide bond formation.
Visualizing the Workflow and Logic
To better understand the relationship between these analytical techniques, the following diagrams illustrate the experimental workflow for confirming conjugation and the logical flow of analysis.
Caption: Experimental workflow for conjugation and confirmation.
Caption: Logical flow for data analysis and confirmation.
By employing a combination of these powerful analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their valuable bioconjugates for downstream applications in research, diagnostics, and drug development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. cellmosaic.com [cellmosaic.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Characterizing Methyltetrazine-PEG8-NH-Boc Labeled Antibodies with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring efficacy and safety. The choice of linker can significantly impact the homogeneity, stability, and ultimately, the analytical profile of the ADC. This guide provides a comparative analysis of antibodies labeled with Methyltetrazine-PEG8-NH-Boc versus a common alternative, DBCO-PEG-NHS ester, with a focus on their characterization by mass spectrometry.
The development of targeted therapeutics relies heavily on the ability to conjugate potent drug molecules to monoclonal antibodies (mAbs) with precision and control. This is where linkers like this compound play a crucial role. This particular linker utilizes a bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO)-modified molecule, offering high specificity and reaction speed. The inclusion of a PEG8 spacer enhances solubility and the Boc-protected amine provides a handle for a secondary conjugation step if required.
Mass spectrometry has emerged as an indispensable tool for the in-depth characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), conjugation site localization, and overall heterogeneity of the conjugate.[1] This guide will delve into the expected mass spectrometry profiles of antibodies labeled with this compound and compare them to those labeled with a DBCO-PEG-NHS ester, a popular alternative for strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Comparison: this compound vs. DBCO-PEG-NHS Ester
The choice between tetrazine-based and DBCO-based linkers often depends on the specific application, the nature of the payload, and the desired reaction kinetics. While both are powerful tools for bioorthogonal conjugation, they exhibit differences in reactivity and stability that can be observed in their mass spectrometry profiles.
| Feature | This compound Labeled Antibody | DBCO-PEG-NHS Ester Labeled Antibody | Key Considerations for Mass Spectrometry |
| Reaction Kinetics | Extremely fast reaction with TCO-modified molecules.[2][3] | Fast reaction with azide-modified molecules. | The rapid kinetics of the tetrazine ligation can lead to a more homogenous product with fewer side reactions, resulting in cleaner mass spectra with more easily identifiable species. |
| Linker Stability | Generally stable, but the tetrazine ring can be susceptible to reduction. | Highly stable DBCO group. | Mass spectra should be scrutinized for any unexpected mass shifts that could indicate linker degradation. The stability of the DBCO linker may result in a more straightforward interpretation of the mass spectrum. |
| Hydrophilicity | The PEG8 spacer significantly increases the hydrophilicity of the linker and the resulting conjugate. | The PEG spacer also imparts hydrophilicity. | Increased hydrophilicity can reduce aggregation and improve chromatographic behavior during LC-MS analysis, leading to sharper peaks and better resolution of different DAR species.[2][4] |
| Drug-to-Antibody Ratio (DAR) Distribution | Expected to show a well-defined distribution of DAR species, with the average DAR readily calculable from the mass spectrum. | Also expected to show a clear DAR distribution. | The high efficiency of the tetrazine-TCO reaction may lead to a narrower DAR distribution, which is often desirable for therapeutic ADCs. This would be reflected in the mass spectrum by a smaller number of dominant peaks corresponding to specific DAR values. |
| Fragmentation Pattern (Tandem MS) | Fragmentation may occur at the tetrazine ring, the PEG linker, and the peptide backbone. | Fragmentation patterns will be influenced by the DBCO moiety, the PEG linker, and the peptide backbone. | Understanding the fragmentation behavior of each linker is crucial for accurate localization of the conjugation site using peptide mapping strategies. |
Expected Mass Spectrometry Data for a Labeled Model Antibody (Trastuzumab)
To illustrate the expected results, let's consider the well-characterized monoclonal antibody, Trastuzumab. When labeled and analyzed by LC-MS, the deconvoluted mass spectrum would reveal a series of peaks, each corresponding to the antibody with a different number of conjugated linkers/drugs (different DAR species).
| DAR Species | Expected Mass (Da) - Trastuzumab + this compound | Expected Mass (Da) - Trastuzumab + DBCO-PEG4-NHS Ester |
| 0 (Unconjugated) | ~148,059[5] | ~148,059[5] |
| 1 | ~148,784 | ~148,593 |
| 2 | ~149,509 | ~149,127 |
| 3 | ~150,234 | ~149,661 |
| 4 | ~150,959 | ~150,195 |
Note: The exact masses will vary depending on the specific payload conjugated and any post-translational modifications on the antibody. The masses for the linkers are approximately 725 Da for Methyltetrazine-NHCO-PEG8-NHBoc[6] and 534 Da for a comparable DBCO-PEG4-NHS ester.
The relative intensities of these peaks in the mass spectrum are used to calculate the average DAR, a critical quality attribute of the ADC.[7][8][][10]
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality and reproducible mass spectrometry data for ADC characterization.
Antibody Labeling with this compound (Two-Step Protocol)
This protocol assumes the antibody has been pre-modified with a TCO group.
-
Antibody Preparation: Prepare the TCO-modified antibody (e.g., Trastuzumab-TCO) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Deprotection of the Boc Group (if amine conjugation is desired after tetrazine ligation): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine for subsequent conjugation.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the TCO-modified antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove the excess, unconjugated linker using a desalting column or size-exclusion chromatography (SEC). The buffer should be exchanged to one compatible with mass spectrometry analysis (e.g., 100 mM ammonium acetate).
Mass Spectrometry Analysis of Labeled Antibodies
-
Sample Preparation:
-
Intact Mass Analysis (Native Conditions): Dilute the purified labeled antibody in a non-denaturing, MS-friendly buffer like 100 mM ammonium acetate to a final concentration of 0.1-1 mg/mL. This is particularly important for cysteine-linked ADCs to prevent dissociation.[11]
-
Intact Mass Analysis (Denaturing Conditions): Dilute the sample in a solution containing 0.1% formic acid in water/acetonitrile. This is suitable for lysine-linked ADCs.[11][12]
-
Subunit/Fragment Analysis: For more detailed characterization, the antibody can be deglycosylated using PNGase F and/or reduced to separate the light and heavy chains using a reducing agent like DTT.[8]
-
-
LC-MS Method:
-
Chromatography:
-
For native MS, use a size-exclusion chromatography (SEC) column with an isocratic mobile phase of ammonium acetate.[11]
-
For denaturing MS, a reversed-phase column (e.g., C4 or C8) with a gradient of water/acetonitrile containing 0.1% formic acid is typically used.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of analyzing large proteins.
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the antibody (e.g., m/z 1000-4000).
-
-
-
Data Analysis:
-
Deconvolution: Use a suitable software package (e.g., Agilent MassHunter BioConfirm, SCIEX Biologics Explorer) to deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.[8][13]
-
DAR Calculation: Calculate the average DAR by taking the weighted average of the peak intensities of the different DAR species observed in the deconvoluted spectrum. The formula is: Average DAR = Σ(% Intensity of DARn * n) / 100, where 'n' is the number of conjugated drugs.[7][][10]
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. assets.criver.com [assets.criver.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. hpst.cz [hpst.cz]
- 8. sciex.com [sciex.com]
- 10. glycomscan.com [glycomscan.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Methyltetrazine-PEG8-NH-Boc Eclipses DBCO Linkers in Bioconjugation Efficiency and Speed
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker chemistry is paramount. A new generation of bioorthogonal "click chemistry" reagents has revolutionized the field, enabling the precise and efficient coupling of molecules in complex biological environments. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a trans-cyclooctene (TCO) is rapidly emerging as the superior alternative to the more established strain-promoted alkyne-azide cycloaddition (SPAAC) employing dibenzocyclooctyne (DBCO) linkers. This guide provides an objective, data-driven comparison of Methyltetrazine-PEG8-NH-Boc and DBCO linkers, demonstrating the significant advantages of the former in terms of reaction kinetics, stability, and overall efficiency.
The primary advantage of the methyltetrazine-TCO ligation lies in its unparalleled reaction speed. This "third-generation" click chemistry is significantly faster than the SPAAC reaction between DBCO and an azide.[1][2] This rapid kinetic profile is not merely a matter of convenience; it is a critical factor in achieving high yields of the desired conjugate, especially when working with low concentrations of valuable biomolecules such as antibodies or proteins.[1]
Quantitative Comparison of Key Performance Parameters
To illustrate the stark differences in performance, the following table summarizes key quantitative data for the two linker systems.
| Parameter | Methyltetrazine (reacts with TCO) | DBCO (reacts with Azide) | Advantage |
| Second-Order Rate Constant (k₂) | ~1,000 - 30,000 M⁻¹s⁻¹[1] | ~1 - 2 M⁻¹s⁻¹[3] | Methyltetrazine |
| Reaction Speed | Extremely Rapid (minutes) | Moderate (hours to overnight)[3] | Methyltetrazine |
| Stability in Aqueous Media | High (for methyl-substituted tetrazines)[1] | Moderate (can be unstable in the presence of thiols and reducing agents)[4] | Methyltetrazine |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Comparable |
| Bioorthogonality | Excellent | Excellent | Comparable |
The Critical Advantage of Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of a chemical reaction. The significantly higher k₂ value for the methyltetrazine-TCO reaction translates to a dramatically faster conjugation process.[1][5] In a typical bioconjugation experiment, this means that reactions with methyltetrazine linkers can often be completed in minutes, as opposed to the hours or even overnight incubations required for DBCO-azide reactions.[3] This rapid reaction not only saves valuable time but also minimizes the potential for degradation of sensitive biomolecules.
Stability and Side Reactions: A Key Differentiator
While both linker systems are bioorthogonal, meaning they do not react with native biological functional groups, their stability under common experimental conditions can differ. Methyl-substituted tetrazines, such as the one in this compound, exhibit high stability in aqueous media, making them robust reagents for a variety of applications.[1] In contrast, DBCO has been shown to be unstable in the presence of common biological nucleophiles like glutathione (GSH) and reducing agents such as tris(2-carboxyethyl)phosphine (TCEP), which are often used in protein chemistry.[4] This instability can lead to unwanted side reactions and a reduction in the yield of the desired conjugate.
The Role of the PEG8 Linker
The polyethylene glycol (PEG) component of the this compound linker provides additional advantages. The PEG8 spacer enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads. Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics, potentially leading to longer circulation times and reduced immunogenicity.
Experimental Protocols
To provide a practical understanding of the application of these linkers, the following are representative protocols for antibody conjugation.
Protocol 1: Antibody Conjugation with this compound (via NHS ester activation)
This protocol assumes the conversion of the Boc-protected amine on this compound to a reactive N-hydroxysuccinimide (NHS) ester for conjugation to lysine residues on an antibody. The antibody is first modified with a TCO group.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) and an organic base (e.g., DIPEA) in anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody-TCO Modification:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Remove excess TCO-NHS ester using a desalting column or dialysis against PBS.
-
-
Activation of this compound:
-
Following deprotection of the Boc group, dissolve the resulting amine in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of DSC and 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the activated Methyltetrazine-PEG8-NHS ester to the TCO-modified antibody.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
-
Quenching and Purification:
-
Add a final concentration of 50 mM Tris-HCl to quench any unreacted NHS ester.
-
Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.
-
Protocol 2: Antibody Conjugation with DBCO-NHS Ester
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule (e.g., a drug or fluorophore)
-
DBCO-NHS ester
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody-DBCO Modification:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess DBCO-NHS ester using a desalting column or dialysis against PBS.
-
-
Conjugation Reaction:
-
Add a 2-5 fold molar excess of the azide-modified molecule to the DBCO-modified antibody.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess azide-modified molecule.
-
Visualizing the Chemical Pathways
To further clarify the chemical reactions involved, the following diagrams illustrate the respective conjugation pathways.
Caption: Experimental workflow for antibody conjugation using this compound.
Caption: Experimental workflow for antibody conjugation using a DBCO linker.
Conclusion
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyltetrazine-PEG8-NH-Boc and Other PEG Length Linkers in Drug Delivery
In the rapidly evolving field of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the therapeutic's success. The linker, which connects the targeting antibody to the cytotoxic payload, critically influences the stability, pharmacokinetics, and overall efficacy of the conjugate. Among the various linker technologies, those incorporating polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. This guide provides a detailed comparison of Methyltetrazine-PEG8-NH-Boc with other PEG length variants of the Methyltetrazine-PEG-NH-Boc series, supported by experimental data and detailed protocols.
The Methyltetrazine-PEG-NH-Boc linker utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition reaction between methyltetrazine and a trans-cyclooctene (TCO) functional group. This "click chemistry" approach allows for the precise and stable conjugation of drug payloads to antibodies under mild, aqueous conditions, preserving the integrity and function of the biologic. The inclusion of a PEG spacer of varying lengths offers a modular approach to fine-tune the physicochemical properties of the resulting ADC.
The Impact of PEG Linker Length on ADC Performance
The length of the PEG chain in a linker can significantly alter the properties of an ADC. While direct comparative studies on Methyltetrazine-PEG-NH-Boc linkers of varying lengths are limited in publicly available literature, valuable insights can be drawn from studies on other PEGylated linkers in ADCs. Research has shown that increasing the PEG chain length can lead to several beneficial effects.
Longer PEG chains can effectively "shield" the hydrophobic payload from the surrounding aqueous environment, which can mitigate aggregation and improve the solubility of the ADC.[1] This is particularly crucial when working with highly hydrophobic cytotoxic agents. Furthermore, a longer PEG linker can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue, a phenomenon known as the Enhanced Permeation and Retention (EPR) effect.
However, the optimal PEG length is a balance. While longer linkers can improve pharmacokinetics, they may also introduce steric hindrance that could potentially interfere with the antibody-antigen binding or the subsequent intracellular processing and release of the payload. Conversely, a linker that is too short may not provide sufficient hydrophilicity to prevent aggregation or may lead to premature clearance of the ADC.
Quantitative Data Comparison
The following tables summarize quantitative data from a study that investigated the impact of different PEG linker lengths on the pharmacokinetics and in vivo efficacy of an ADC. While the study did not use Methyltetrazine-PEG-NH-Boc linkers specifically, it utilized a similar structure (Maleimide-PEG-Glucuronide-MMAE) and provides the best available comparative data to infer the effects of PEG length. The data highlights a clear trend where longer PEG chains (PEG8, PEG12, and PEG24) outperform shorter chains and a non-PEGylated control.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [1]
| Linker | Plasma Concentration (as % of Naked Antibody) | Plasma Clearance (mL/day/kg) |
| Non-PEGylated | Lower | High |
| PEG2 | Lower | High |
| PEG4 | Lower | High |
| PEG8 | Similar to Naked Antibody | Low / Stabilized |
| PEG12 | Similar to Naked Antibody | Low / Stabilized |
| PEG24 | Similar to Naked Antibody | Low / Stabilized |
Table 2: Impact of PEG Linker Length on ADC Tolerability and Efficacy [1]
| Linker | Tolerability (Weight Change at 50 mg/kg) | Efficacy (Tumor Growth Inhibition) |
| Non-PEGylated | Significant Weight Loss | Rapid Tumor Breakthrough |
| PEG2 | Significant Weight Loss | Some Efficacy |
| PEG4 | Significant Weight Loss | Moderate Efficacy |
| PEG8 | Relatively Stable Weight | Significant Efficacy |
| PEG12 | Relatively Stable Weight | Significant Efficacy |
| PEG24 | Relatively Stable Weight | Significant Efficacy |
These data suggest that a PEG length of 8 units represents a critical threshold for achieving favorable pharmacokinetic and therapeutic outcomes, with longer PEG chains providing similar benefits.
Experimental Protocols
General Experimental Workflow for ADC Preparation and Evaluation
This section outlines a general workflow for the preparation and evaluation of ADCs using Methyltetrazine-PEG-NH-Boc linkers of varying lengths.
Caption: General workflow for ADC development.
Protocol 1: ADC Conjugation via Methyltetrazine-TCO Ligation
This protocol describes the conjugation of a TCO-functionalized antibody with a Methyltetrazine-PEG-NH-Boc-linked payload.
Materials:
-
TCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Methyltetrazine-PEGx-NH-Boc-payload conjugate dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: If not already functionalized, the antibody is first modified with a TCO-NHS ester to introduce the TCO moiety. This is typically done by reacting the antibody with an excess of the TCO-NHS ester in a suitable buffer, followed by purification to remove unreacted TCO.
-
Linker-Payload Preparation: The Boc protecting group on the Methyltetrazine-PEGx-NH-Boc is removed under acidic conditions to expose the amine. The deprotected linker is then conjugated to a payload containing a carboxylic acid group using standard amide coupling chemistry (e.g., using EDC/NHS).
-
Conjugation Reaction: a. The TCO-functionalized antibody is diluted to a final concentration of 1-10 mg/mL in the reaction buffer. b. The Methyltetrazine-PEGx-payload conjugate is added to the antibody solution at a molar excess (typically 3-10 fold) to achieve the desired drug-to-antibody ratio (DAR). c. The reaction mixture is incubated at room temperature for 1-4 hours with gentle mixing.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC).
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and extent of aggregation. This is typically done using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic potential of ADCs with different PEG linker lengths on cancer cell lines.[2][3]
Materials:
-
Cancer cell line expressing the target antigen.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADCs with varying PEG linker lengths (e.g., Methyltetrazine-PEG4, PEG8, PEG12-payload).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium and add 100 µL to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) for each ADC.
Signaling Pathway
The cytotoxic payloads commonly used in ADCs, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), primarily exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: ADC mechanism of action.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis.[4] The ADC is then trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload into the cytoplasm. The payload, such as MMAE or DM1, then binds to tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule network leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).[6]
Conclusion
The choice of PEG linker length is a critical parameter in the design of effective ADCs. The available data strongly suggests that longer PEG chains, such as that in this compound and longer variants, offer significant advantages in terms of improved pharmacokinetics, tolerability, and efficacy compared to shorter or non-PEGylated linkers. A PEG length of 8 units appears to be a favorable starting point for optimization, providing a good balance of hydrophilicity, stability, and functional performance. The use of bioorthogonal Methyltetrazine-TCO ligation chemistry further enhances the precision and robustness of the conjugation process. Further head-to-head studies of Methyltetrazine-PEG-NH-Boc linkers with varying PEG lengths are warranted to definitively establish the optimal linker for specific antibody-payload combinations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Site-Specific Protein Labeling: Validating Methyltetrazine-PEG8-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyltetrazine-PEG8-NH-Boc for site-specific protein labeling against other common bioconjugation techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs, with a particular focus on the development of Antibody-Drug Conjugates (ADCs).
Introduction to Site-Specific Labeling and Bioorthogonal Chemistry
Site-specific labeling of proteins is a powerful tool in biological research and drug development, enabling the precise attachment of functional moieties such as fluorophores, drugs, or affinity tags to a predetermined location on a protein. This precision is paramount for preserving the protein's structure and function, which can be compromised by traditional, non-specific labeling methods like N-hydroxysuccinimide (NHS) ester chemistry that targets primary amines (lysine residues) indiscriminately.
Click chemistry, a class of bioorthogonal reactions, has revolutionized protein labeling by offering highly specific, efficient, and biocompatible conjugation methods.[1][2] These reactions occur rapidly under mild, aqueous conditions without interfering with native biological processes.[1][2] Among the most prominent click chemistry reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO).[3][4] This reaction is known for its exceptionally fast kinetics, making it ideal for applications requiring low reactant concentrations and rapid labeling.[3][4][5]
This compound is a heterobifunctional linker that leverages the power of the IEDDA reaction. It features a methyltetrazine moiety for rapid and specific reaction with a TCO-tagged protein, a polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and a Boc-protected amine for subsequent conjugation of a payload of interest.[6][7][8]
Comparison of Labeling Chemistries
The choice of labeling chemistry significantly impacts the efficiency, specificity, and stability of the final protein conjugate. Below is a comparison of key performance indicators for different labeling methods.
| Feature | Methyltetrazine-TCO (IEDDA) | NHS Ester-Amine | Thiol-Maleimide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Specificity | High (Bioorthogonal) | Low (Targets all accessible primary amines) | Moderate (Targets free thiols) | High (Bioorthogonal) |
| Reaction Rate | Very Fast (up to 106 M-1s-1)[5] | Fast | Fast | Moderate to Fast |
| Efficiency | High | Variable, difficult to control degree of labeling[7] | High | High |
| Stability of Linkage | High (Stable covalent bond) | High (Stable amide bond) | Potentially reversible (Thioether exchange) | High (Stable triazole ring) |
| Reaction Conditions | Physiological pH, aqueous buffer | Alkaline pH (8.0-8.5) | Neutral pH | Physiological pH, aqueous buffer |
| Side Reactions | Minimal | Hydrolysis of NHS ester, potential for protein aggregation | Reaction with other nucleophiles, maleimide ring hydrolysis | Potential for side reactions with thiols[9] |
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for comparing the speed of bioorthogonal reactions. A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower concentrations.
| Reaction Pair | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| Methyltetrazine + TCO | ~1,000 - 30,000 | [4] |
| Diphenyltetrazine + BCN | 3.6 | [3] |
| Dipyridyltetrazine + BCN | 118 | [3] |
| Azide + Cyclooctyne (SPAAC) | ~1.9 | [3] |
| TCO-CC49 + Tetrazine | 13,090 | [5] |
| [¹⁸F]MICA-213 (dTCO) + Tetrazine | 10,553 | [10] |
Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions (solvent, temperature).
Experimental Protocols
Protocol 1: Site-Specific Antibody Labeling using Methyltetrazine-PEG8-NHS Ester
This protocol describes the site-specific labeling of an antibody with a TCO handle, followed by conjugation to a payload via a methyltetrazine linker. For this purpose, we will consider the commercially available Methyltetrazine-PEG8-NHS ester, which allows for the attachment of the methyltetrazine moiety to a payload containing a primary amine. The antibody is assumed to be expressed with a genetically encoded TCO-containing unnatural amino acid.
Materials:
-
TCO-functionalized antibody (in PBS, pH 7.4)
-
Methyltetrazine-PEG8-NHS Ester
-
Payload with a primary amine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Zeba™ Spin Desalting Columns, 7K MWCO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of the Methyltetrazine-Payload Conjugate: a. Dissolve the amine-containing payload and a 1.5-molar excess of Methyltetrazine-PEG8-NHS Ester in anhydrous DMSO. b. Add 1M NaHCO₃ to achieve a final pH of 8.0-8.5. c. Incubate the reaction for 1 hour at room temperature, protected from light. d. Purify the Methyltetrazine-Payload conjugate using HPLC.
-
Antibody-Payload Conjugation: a. To the TCO-functionalized antibody solution (typically 1-5 mg/mL in PBS), add a 3 to 5-fold molar excess of the purified Methyltetrazine-Payload conjugate. b. Incubate the reaction for 30 minutes at room temperature. c. Remove the excess, unreacted Methyltetrazine-Payload conjugate using a Zeba™ Spin Desalting Column equilibrated with PBS. d. Determine the concentration and degree of labeling of the final Antibody-Drug Conjugate using UV-Vis spectroscopy and/or mass spectrometry.
Protocol 2: Non-Specific Antibody Labeling using a Payload-NHS Ester (for comparison)
Materials:
-
Antibody (in PBS, pH 7.4, free of amine-containing stabilizers like BSA)
-
Payload-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Zeba™ Spin Desalting Columns, 7K MWCO
Procedure:
-
Antibody Preparation: a. Exchange the antibody into a carbonate-bicarbonate buffer (100 mM, pH 8.5).[11] b. Adjust the antibody concentration to 2 mg/mL.[11]
-
Labeling Reaction: a. Dissolve the Payload-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[11] b. Add a 10 to 20-fold molar excess of the Payload-NHS Ester solution to the antibody solution. c. Incubate the reaction for 1 hour at room temperature in the dark.[11][12]
-
Purification: a. Quench the reaction by adding 1M Tris to a final concentration of 50-100 mM.[11] b. Remove the unreacted Payload-NHS Ester using a Zeba™ Spin Desalting Column equilibrated with PBS. c. Characterize the conjugate to determine the average degree of labeling.
Visualizing the Workflow and Biological Context
Antibody-Drug Conjugate (ADC) Development Workflow
The following diagram illustrates a typical workflow for the development and validation of a site-specifically labeled ADC.
Caption: Workflow for ADC development.
Application in Targeting the HER2 Signaling Pathway
ADCs developed using site-specific labeling with this compound can be designed to target specific cancer-related signaling pathways. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.[1][13]
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. furthlab.xyz [furthlab.xyz]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. researchgate.net [researchgate.net]
Determining Labeling Efficiency: A Comparative Guide to Spectral Analysis of Methyltetrazine-PEG8-NH-Boc Conjugates
For researchers and drug development professionals engaged in bioconjugation, accurately determining the degree of labeling (DOL) is a critical step to ensure the quality, efficacy, and reproducibility of their work. This guide provides a comparative analysis of spectral and spectrometric methods for quantifying the attachment of Methyltetrazine-PEG8-NH-Boc to proteins, a key process in the development of targeted therapeutics and diagnostic agents.
Introduction to this compound Labeling
This compound is a popular labeling reagent used in bioorthogonal chemistry. The methyltetrazine moiety reacts specifically and efficiently with trans-cyclooctene (TCO)-modified molecules in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). The PEG8 linker enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for controlled conjugation strategies. The terminal N-hydroxysuccinimide (NHS) ester of the activated form of this reagent reacts with primary amines, such as the side chain of lysine residues on a protein, to form stable amide bonds.
This guide focuses on three common analytical techniques to determine the DOL of protein conjugates with this compound: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Comparison of Analytical Methods for DOL Determination
Each method for determining the DOL has its own advantages and limitations in terms of accuracy, sensitivity, throughput, and the level of detail it provides. The choice of method will depend on the specific requirements of the experiment and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Throughput |
| UV-Vis Spectroscopy | Measures the absorbance of the protein and the tetrazine label at their respective maximum absorbance wavelengths. The DOL is calculated using the Beer-Lambert law. | - Fast and simple- Readily available instrumentation- Non-destructive | - Lower accuracy, can be off by ~20%[1]- Requires pure samples- Relies on accurate molar extinction coefficients- Can be affected by overlapping absorbance spectra | +/- 20% | High |
| HPLC (Reverse-Phase) | Separates the labeled protein from the unlabeled protein based on differences in hydrophobicity. The relative peak areas are used to quantify the different species. | - Provides information on the distribution of labeled species (e.g., mono-, di-, tri-labeled)- High resolution and sensitivity- Can be used for purification | - More time-consuming than UV-Vis- Requires method development- Can be destructive depending on the column and solvent system | High | Medium |
| MALDI-TOF MS | Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference corresponds to the number of attached labels. | - Highly accurate and sensitive- Provides the exact mass of the conjugate and can reveal different labeled populations- Less susceptible to interference from contaminants | - Requires specialized instrumentation- Can be destructive- Matrix effects can influence ionization and signal intensity | Very High | Low to Medium |
Experimental Protocols
Protein Labeling with Methyltetrazine-PEG8-NHS Ester
This protocol describes a general procedure for labeling a protein with an NHS ester of Methyltetrazine-PEG8. The Boc protecting group on the amine of this compound would first need to be removed and the resulting amine then coupled to an NHS ester for this reaction.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The buffer should be free of primary amines (e.g., Tris).
-
Methyltetrazine-PEG8-NHS ester dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
1 M Sodium bicarbonate solution, pH 8.3-8.5.
-
Gel filtration column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[2]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.3-8.5.[2][3] This is the optimal pH for the reaction between NHS esters and primary amines.[2]
-
Prepare the Labeling Reagent: Dissolve the Methyltetrazine-PEG8-NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[3]
-
Reaction: Add a calculated molar excess of the labeling reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess.[2]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][3]
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[3][4]
Method 1: DOL Determination by UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration. By measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine label (around 520-540 nm), the DOL can be calculated.[5][6]
Protocol:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and at the absorbance maximum of the methyltetrazine dye (Amax, typically ~520 nm) using a UV-Vis spectrophotometer.[1]
-
Calculate the concentration of the protein, correcting for the absorbance of the tetrazine dye at 280 nm.[1]
-
Calculate the concentration of the methyltetrazine dye.
-
The DOL is the molar ratio of the dye to the protein.[1]
Calculation:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]
Where:
-
Amax = Absorbance of the conjugate at the λmax of the methyltetrazine dye (~520 nm).
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This can be calculated from the protein's amino acid sequence.
-
εdye = Molar extinction coefficient of the methyltetrazine dye at its λmax. For a methyltetrazine derivative, a value of approximately 430 M-1cm-1 at 520 nm can be used as an estimate.[7]
-
CF = Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is specific to the dye and should ideally be determined experimentally.
Method 2: DOL Determination by HPLC
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. Labeling a protein with the relatively hydrophobic this compound moiety will increase its retention time on a reverse-phase column (e.g., C4 or C18) compared to the unlabeled protein.[8][9] By integrating the peak areas of the unlabeled and labeled protein species, their relative abundance and the average DOL can be determined.
Protocol:
-
Develop a reverse-phase HPLC method capable of separating the unlabeled protein from the labeled conjugate(s). This typically involves a gradient elution with solvents like water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).
-
Inject the purified conjugate sample onto the HPLC column.
-
Monitor the elution profile using a UV detector, typically at 280 nm for the protein and ~520 nm for the tetrazine.
-
Identify the peaks corresponding to the unlabeled protein and the different labeled species (mono-labeled, di-labeled, etc.).
-
Integrate the peak areas for each species. The average DOL can be calculated from the weighted average of the different labeled forms.
Method 3: DOL Determination by MALDI-TOF MS
Principle: MALDI-TOF MS is a soft ionization technique that allows for the accurate mass determination of intact proteins.[10][11] By measuring the mass of the protein before and after labeling, the number of attached this compound molecules can be determined with high precision.
Protocol:
-
Prepare a sample of the unlabeled protein and the purified conjugate for MALDI-TOF MS analysis by co-crystallizing them with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.[12]
-
Acquire the mass spectra for both the unlabeled and labeled protein samples.
-
Determine the average mass of the unlabeled protein and the masses of the different labeled species in the conjugate sample.
-
The mass difference between a labeled species and the unlabeled protein, divided by the mass of the this compound moiety, gives the number of labels attached to that protein molecule.
-
The average DOL can be calculated from the relative intensities of the different labeled species in the mass spectrum.
Visualizing the Workflow
Logical Relationship of DOL Determination Methods
Conclusion
The selection of an appropriate method for determining the degree of labeling of this compound conjugates is a critical decision in the workflow of developing advanced biotherapeutics and diagnostics. UV-Vis spectroscopy offers a rapid and straightforward estimation, suitable for high-throughput screening. HPLC provides more detailed information on the distribution of labeled species and is valuable for process development and quality control. For the highest accuracy and definitive mass confirmation, MALDI-TOF MS is the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their bioconjugates.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. NHS-ester-protein-labeling [protocols.io]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
Performance Showdown: Methyltetrazine-PEG8-NH-Boc in Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal linker is critical for the success of bioconjugation, cellular imaging, and the development of targeted therapeutics. This guide provides an in-depth performance comparison of Methyltetrazine-PEG8-NH-Boc, a popular heterobifunctional linker, against other alternatives, supported by experimental data from various bioassays.
This compound is a key player in the field of "click chemistry," specifically enabling rapid and specific covalent bond formation through the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) dienophiles.[][2] The molecule's design incorporates three key features: a highly reactive methyltetrazine moiety, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a Boc-protected amine for subsequent functionalization. This combination offers a balance of reactivity, solubility, and versatility for a range of biological applications.[][]
Comparative Performance Analysis
The performance of a bioorthogonal linker is determined by several factors, including reaction kinetics, stability, solubility, and its impact on the biological activity of the conjugated molecule. Below, we compare this compound with other linkers based on these parameters.
Impact of PEG Linker Length on Bioconjugate Performance
The length of the PEG spacer in methyltetrazine-based linkers plays a crucial role in the overall performance of the resulting bioconjugate, particularly for antibody-drug conjugates (ADCs).[][4] The PEG linker enhances water solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate.[][4][5]
| Feature | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8) | Long PEG Linker (e.g., PEG12+) |
| Solubility | Good | Excellent | Excellent |
| Aggregation Reduction | Moderate | Good | Very Good[4] |
| In Vivo Half-Life | Shorter | Longer | Longest[5] |
| Cytotoxicity (in ADCs) | Higher | Moderate | Lower[5] |
| Tumor Penetration | Potentially Better | Balanced | May be hindered |
| Overall Efficacy (in ADCs) | High in vitro | Optimized in vivo | May be reduced in vitro[5] |
Studies on affibody-based drug conjugates have shown that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa significantly extends the circulation half-life (2.5-fold and 11.2-fold, respectively).[5] However, this increase in half-life was accompanied by a reduction in in vitro cytotoxicity (4.5-fold and 22-fold, respectively).[5] This suggests that while longer PEG chains can improve in vivo performance by extending circulation time, there is a trade-off with in vitro potency. The PEG8 linker in this compound offers a balanced approach, providing enhanced solubility and stability without excessively compromising the biological activity of the conjugated molecule.[6]
Comparison of Bioorthogonal Reaction Chemistries
The IEDDA reaction, utilized by this compound, is renowned for its exceptionally fast kinetics.[2] This is a significant advantage in biological systems where low concentrations of reactants are often required.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) | Key Advantages | Key Disadvantages |
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ M⁻¹s⁻¹[7] | Extremely fast, catalyst-free, bioorthogonal.[2][7] | Tetrazine stability can be a concern under certain conditions.[] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~10⁻¹ - 1 M⁻¹s⁻¹ | Copper-free, highly bioorthogonal. | Slower kinetics compared to IEDDA. |
| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ M⁻¹s⁻¹ | Fast and efficient. | Requires copper catalyst, which can be toxic to cells. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ M⁻¹s⁻¹ | Highly bioorthogonal. | Very slow kinetics.[9] |
The IEDDA reaction is significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for in vivo applications and reactions with low reactant concentrations.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for key experiments involving this compound.
Boc Deprotection of this compound
The Boc (tert-Butoxycarbonyl) protecting group on the terminal amine must be removed before conjugation to a carboxyl group or other amine-reactive functionalities.
Workflow for Boc Deprotection
Caption: Boc deprotection workflow.
Protocol:
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected product, Methyltetrazine-PEG8-NH2, can be purified by high-performance liquid chromatography (HPLC) if necessary.
Antibody Conjugation via IEDDA Reaction
This protocol describes the conjugation of a TCO-modified antibody with the deprotected Methyltetrazine-PEG8-NH2, which has been activated with an NHS ester.
Workflow for Antibody Conjugation
Caption: Antibody-drug conjugate synthesis.
Protocol:
-
Antibody Modification: React the antibody with a TCO-NHS ester in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for 1-2 hours at room temperature. Purify the TCO-modified antibody using size-exclusion chromatography (SEC) to remove excess TCO-NHS ester.
-
Linker Activation: React the deprotected Methyltetrazine-PEG8-NH2 with a payload containing an NHS ester to form the activated linker.
-
IEDDA Reaction: Mix the TCO-modified antibody with the activated methyltetrazine-linker in PBS at room temperature. The reaction is typically complete within 30-60 minutes due to the fast kinetics of the IEDDA reaction.[7]
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using SEC to remove any unreacted linker and payload.
Signaling Pathway Visualization
The mechanism of action for an ADC synthesized using this compound involves several key steps from administration to cytotoxic effect.
Signaling Pathway of an ADC
Caption: ADC mechanism of action.
Conclusion
This compound stands out as a robust and versatile tool for bioorthogonal chemistry. Its primary strengths lie in the exceptionally fast and specific IEDDA reaction it mediates, coupled with the beneficial properties imparted by the PEG8 linker, including enhanced solubility and reduced aggregation. While longer PEG chains can further extend in vivo half-life, they may do so at the cost of reduced in vitro potency. The PEG8 variant provides a well-balanced profile suitable for a wide array of applications, from cellular imaging to the development of next-generation antibody-drug conjugates. The choice of linker will ultimately depend on the specific requirements of the bioassay, but this compound offers a compelling combination of features for researchers seeking high efficiency and biocompatibility in their bioconjugation strategies.
References
- 2. Methyltetrazine-PEG4-SS-PEG4-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. adcreview.com [adcreview.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 6. Methyltetrazine-PEG8-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the critical choice of linker technology in ADCs, supported by experimental data and detailed methodologies.
In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, influences the ADC's stability, efficacy, and toxicity profile, and ultimately impacts the therapeutic window. This guide provides an objective comparison of these two linker strategies, presenting supporting experimental data and detailed protocols to inform rational ADC design.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Payload Release | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[1][2][3] | Proteolytic degradation of the antibody backbone within the lysosome.[4][5][6] |
| Payload Form | Released in its native, potent form. | Released as an amino acid-linker-payload adduct.[7] |
| Bystander Effect | Capable of killing neighboring antigen-negative tumor cells.[8][9] | Generally limited or no bystander effect.[6][7] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[5][10] | Generally exhibit higher plasma stability.[4][5][6] |
| Therapeutic Window | Can be narrower due to potential off-target toxicity.[4] | Can be wider due to enhanced stability and reduced off-target toxicity.[5] |
| Ideal Tumor Target | Heterogeneous tumors with varying antigen expression.[8] | Homogeneous tumors with high antigen expression or hematological malignancies.[6][7] |
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate the cytotoxic payload.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1][3] This controlled release is achieved through several mechanisms:
-
Enzymatically-Cleavable Linkers: These often incorporate dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are upregulated in tumor cells.[1]
-
pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7][11]
-
Redox-Sensitive Linkers: Disulfide-based linkers are cleaved in the reducing intracellular environment, which has a higher concentration of glutathione than the bloodstream.[3]
The release of an unmodified, highly permeable payload from cleavable linkers can lead to the "bystander effect," where the drug diffuses out of the target cell and kills adjacent, antigen-negative tumor cells.[8][9] This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: Release Through Degradation
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[3] The release of the payload is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[4][5][6] This process results in the liberation of a payload-linker-amino acid complex.[7]
Because the released payload remains attached to a charged amino acid, it is generally less membrane-permeable, which significantly limits the bystander effect.[7] The primary advantage of this approach is the enhanced stability of the ADC in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][5]
Performance Showdown: Quantitative Data
The following tables summarize key performance metrics for ADCs with cleavable and non-cleavable linkers based on published experimental data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2+) | 10 - 20 | F. Ducry, B. Stump, Bioconjug. Chem. 2010, 21, 1, 5–13 |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 (HER2+) | 3 - 10 | L.M. Lewis Phillips et al., Cancer Res 2008;68:9280-9290 |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (GGFG) | KPL-4 (HER2+) | ~1.5 | Ogitani et al., Cancer Sci. 2016; 107: 1039–1046 |
| Inotuzumab Ozogamicin | Cleavable (Hydrazone) | CD22+ B-cell lymphoma | ~0.03 | DiJoseph et al., Clin Cancer Res 2004;10:7602-7609 |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and payload used. This table provides representative data for comparison.
Plasma Stability
Plasma stability is crucial for ensuring the ADC remains intact until it reaches the tumor, thereby minimizing off-target toxicity.
| ADC | Linker Type | Species | % Intact ADC (Day 7) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Mouse | ~80% | iQ Biosciences (Application Data)[12] |
| Trastuzumab-SMCC-DM1 | Non-cleavable (SMCC) | Rat | >95% | Erickson et al., Mol. Cancer Ther. 2012;11:1133-1142 |
| Disitamab Vedotin | Cleavable (Val-Cit) | Cynomolgus Monkey | ~85% (Day 6) | Shi et al., Cancer Res 2022;82:1966–77 |
Note: Stability is often measured as the percentage of the ADC with the drug still conjugated over time. Higher percentages indicate greater stability.
Bystander Effect
The bystander effect is the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
| ADC | Linker Type | Co-culture System | % Viability of Antigen-Negative Cells | Reference |
| Trastuzumab Deruxtecan (T-DXd) | Cleavable (GGFG) | HER2+ (SKBR3) and HER2- (MCF7) | Significantly reduced | Agilent Technologies (Application Note)[13] |
| Trastuzumab Emtansine (T-DM1) | Non-cleavable (SMCC) | HER2+ (SKBR3) and HER2- (MCF7) | No significant effect | Agilent Technologies (Application Note)[13] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | HER2+ (N87) and HER2- (GFP-MCF7) | Decreased with increasing ratio of HER2+ cells | Singh et al., Mol. Pharmaceutics 2017, 14, 9, 3091–3104[10] |
Experimental Protocols: A How-To Guide
Reproducible and robust experimental data are the bedrock of ADC development. Below are detailed methodologies for key assays used to characterize and compare ADCs with cleavable and non-cleavable linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADCs (cleavable and non-cleavable) and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
Plasma Stability Assay (LC-MS Method)
This assay quantifies the amount of intact ADC and released payload in plasma over time.
Materials:
-
ADCs (cleavable and non-cleavable)
-
Plasma (human, mouse, rat, etc.)
-
Incubator (37°C)
-
Immunoaffinity capture beads (e.g., protein A/G)
-
LC-MS system
-
Reagents for sample preparation (e.g., digestion enzymes, reduction and alkylation reagents)
Procedure:
-
Incubation: Incubate the ADC with plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation:
-
Intact ADC Analysis: Use immunoaffinity capture to isolate the ADC from the plasma. The captured ADC can then be analyzed by LC-MS to determine the drug-to-antibody ratio (DAR).[12]
-
Free Payload Analysis: Precipitate the proteins from the plasma supernatant and analyze the supernatant by LC-MS to quantify the amount of released payload.[1]
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to assess the stability of the ADC.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[8]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
ADCs (cleavable and non-cleavable)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios.[14]
-
ADC Treatment: Treat the co-cultures with a concentration of ADC that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[14]
-
Incubation: Incubate the cells for a sufficient period to observe cell killing (e.g., 72-120 hours).
-
Imaging and Analysis:
-
Acquire images of the wells using a fluorescence microscope or a high-content imager.
-
Count the number of viable GFP-expressing (Ag-) cells in the treated wells and compare it to the number in untreated control wells.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on the specific therapeutic application.[6]
Cleavable linkers are often favored for their potent bystander effect, making them suitable for treating solid tumors with heterogeneous antigen expression.[4][6] However, their development requires careful optimization to ensure sufficient plasma stability and minimize off-target toxicity.
Non-cleavable linkers offer superior stability and a potentially wider therapeutic window, making them an excellent choice for hematological malignancies or solid tumors with high and uniform antigen expression.[4][6] The lack of a bystander effect, however, may limit their efficacy in heterogeneous tumor settings.
Ultimately, a thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the linker that will unlock the full therapeutic potential of an antibody-drug conjugate. The experimental approaches outlined in this guide provide a robust framework for making this critical design choice.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechinformers.com [biotechinformers.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. agilent.com [agilent.com]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Methyltetrazine-PEG8-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of Methyltetrazine-PEG8-NH-Boc. While specific safety data sheets (SDS) for this exact compound were not publicly available at the time of this writing, the following procedures are based on general best practices for laboratory chemical waste management and information on similar chemical structures.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, the following should be considered:
-
Eye Protection: Use chemical safety goggles.[1]
-
Hand Protection: Wear common chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Ventilation: Work in a well-ventilated area.[1]
In case of accidental release, absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a designated chemical waste container.[1] Do not flush to the sewer. [1]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office. This ensures compliance with all federal, state, and local regulations.[2]
Step 1: Waste Identification and Classification
-
Consult the Safety Data Sheet (SDS): The most critical first step is to review the SDS provided by the manufacturer of your specific this compound. This document will contain explicit instructions for disposal.
-
Hazard Assessment: In the absence of a specific SDS, a conservative approach should be taken. While some related compounds are not classified as hazardous, it is best practice to treat the substance as a chemical waste until confirmed otherwise by your EHS department.[1][3] A hazardous waste is generally defined as a substance that is ignitable, corrosive, reactive, or toxic.[2]
Step 2: Proper Waste Containment
-
Use a Compatible Container: The waste must be stored in a container that is chemically compatible with the substance. Plastic containers are often preferred.[2][4] The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof screw cap.[4][5]
-
Leave Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion.[4]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][4]
Step 3: Accurate Labeling
-
Clearly Identify the Contents: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Warnings: Indicate any potential hazards if known.
-
Date of Accumulation: Note the date when the waste was first added to the container.[2]
Step 4: Segregation and Storage
-
Store in a Designated Area: Chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]
-
Segregate Incompatible Chemicals: Store different types of chemical waste separately to prevent accidental reactions. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4][5]
-
Regular Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[4]
Step 5: Arrange for Disposal
-
Contact Your EHS Office: Once your waste container is ready for disposal (either full or no longer in use), contact your institution's EHS office to schedule a pickup.[2] They are responsible for the proper management and disposal of chemical waste in accordance with all regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical like this compound.
Caption: Decision-making workflow for laboratory chemical disposal.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. biochempeg.com [biochempeg.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
